molecular formula C18H20N2O2 B5781228 1-(2-methoxybenzoyl)-4-phenylpiperazine

1-(2-methoxybenzoyl)-4-phenylpiperazine

Cat. No.: B5781228
M. Wt: 296.4 g/mol
InChI Key: OZYYQZIFQGRLNS-UHFFFAOYSA-N
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Description

1-(2-methoxybenzoyl)-4-phenylpiperazine is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methoxybenzoyl)-4-phenylpiperazine is 296.152477885 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-methoxybenzoyl)-4-phenylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxybenzoyl)-4-phenylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-22-17-10-6-5-9-16(17)18(21)20-13-11-19(12-14-20)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYQZIFQGRLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Versatility of the 1-Aroyl-4-Arylpiperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Profile of 1-Aroyl-4-Arylpiperazine Derivatives

The 1-aroyl-4-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, representing a privileged structure that has given rise to a multitude of biologically active compounds.[1][2] This chemical framework, characterized by a piperazine ring linked to an aryl group at one nitrogen and an aroyl group at the other, provides a unique combination of structural rigidity and conformational flexibility. This allows for precise interactions with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1][3]

Clinically significant drugs, including antipsychotics, antidepressants, and anxiolytics, are built upon this versatile core.[2][4] The modular nature of the scaffold, with distinct regions—the arylpiperazine head, the linker, and the terminal aroyl fragment—permits systematic chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.[5] This guide provides a comprehensive exploration of the pharmacological profiles of these derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization, aimed at researchers, scientists, and drug development professionals.

Antipsychotic Activity: A Symphony of Dopamine and Serotonin Receptor Modulation

A significant number of 1-aroyl-4-arylpiperazine derivatives exhibit potent antipsychotic properties, often with an "atypical" profile. This is highly desirable as it implies efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects (EPS) compared to older, "typical" antipsychotics.[6][7]

Mechanism of Action: The D₂/5-HT₁ₐ/5-HT₂ₐ Receptor Triad

The primary mechanism for atypical antipsychotic action involves a multi-receptor engagement strategy. Unlike typical antipsychotics which are primarily potent dopamine D₂ receptor antagonists, these derivatives display a more complex binding profile:

  • Dopamine D₂ Receptor Antagonism/Partial Agonism: They block or partially activate D₂ receptors in the mesolimbic pathway, which is crucial for alleviating the positive symptoms of psychosis (e.g., hallucinations, delusions).[6]

  • Serotonin 5-HT₁ₐ Receptor Agonism/Partial Agonism: Activation of 5-HT₁ₐ autoreceptors in the dorsal raphe nucleus and postsynaptic receptors in the prefrontal cortex is believed to enhance dopamine release in the cortex, potentially mitigating negative symptoms and cognitive deficits.[6][8][9] This action also contributes to the reduced incidence of EPS.[6]

  • Serotonin 5-HT₂ₐ Receptor Antagonism: Blockade of 5-HT₂ₐ receptors is a hallmark of atypicality. This action is thought to release the serotonergic inhibition of dopamine release in the nigrostriatal and mesocortical pathways, further contributing to a lower risk of motor side effects and improved efficacy against negative symptoms.

Some derivatives also show affinity for sigma (σ) receptors, which may further modulate dopaminergic and glutamatergic neurotransmission, suggesting potential for treating psychosis.[9][10]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pre_DA Dopaminergic Neuron D2_Receptor D₂ Receptor Pre_DA->D2_Receptor DA Release Pre_5HT Serotonergic Neuron HT1A_Receptor 5-HT₁ₐ Receptor Pre_5HT->HT1A_Receptor 5-HT Release HT2A_Receptor 5-HT₂ₐ Receptor Pre_5HT->HT2A_Receptor 5-HT Release HT2A_Receptor->Pre_DA Inhibits DA Release Derivative 1-Aroyl-4-Arylpiperazine Derivative Derivative->D2_Receptor Antagonism/ Partial Agonism Derivative->HT1A_Receptor Agonism Derivative->HT2A_Receptor Antagonism

Caption: Antipsychotic multi-receptor interaction model.

Structure-Activity Relationships (SAR)

The affinity for D₂ and 5-HT receptors can be modulated by altering various structural components.

Structural ModificationEffect on ActivityKey Examples
Arylpiperazine Moiety Substituents on the phenyl ring (e.g., methoxy, chloro) are crucial for 5-HT₁ₐ affinity.[5]2-methoxyphenylpiperazine is a classic 5-HT₁ₐ pharmacophore.
Linker Chain A propyl (3-carbon) linker is often optimal for high affinity at D₂ and 5-HT receptors.[11]1-(quinoliloxypropyl)-4-aryl-piperazines show good activity.[11]
Terminal Aroyl Group Bulky, lipophilic groups can enhance D₂ receptor affinity. Heterocyclic systems are well-tolerated.Benzoxazole and quinoline derivatives have shown promise.[6][11]
Experimental Protocol: In Vivo Evaluation in Rodent Models

A key step in validating the antipsychotic potential is assessing a compound's ability to counteract the effects of a dopamine agonist, like apomorphine, in animal models.

Protocol: Apomorphine-Induced Climbing in Mice [11]

  • Animal Acclimatization: Male Swiss albino mice are housed in standard conditions for at least one week prior to the experiment.

  • Compound Administration: Test compounds (e.g., 1-aroyl-4-arylpiperazine derivatives) are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives only the solvent.

  • Pre-treatment Time: Allow a specific time for drug absorption (e.g., 30-60 minutes).

  • Apomorphine Challenge: Administer apomorphine (e.g., 1.5 mg/kg, subcutaneously) to induce stereotypic climbing behavior.

  • Observation: Immediately place each mouse into a cylindrical wire mesh cage and observe for climbing behavior for the next 30 minutes.

  • Scoring: The time spent climbing is recorded. A positive result is a statistically significant reduction in climbing time compared to the vehicle-treated group, indicating D₂ receptor antagonism.

  • Self-Validation: A positive control, such as haloperidol or clozapine, should be run in parallel to validate the assay's responsiveness.

Antidepressant and Anxiolytic Profile: Targeting the Serotonergic System

The arylpiperazine scaffold is also integral to many antidepressant and anxiolytic agents. Their mechanism often involves a more nuanced modulation of the serotonin system than simple reuptake inhibition.[12][13]

Mechanism of Action: Beyond Simple SSRIs

Many arylpiperazine derivatives act as multi-target ligands, a strategy intended to produce a more robust and faster-acting antidepressant effect.[14][15]

  • Serotonin Transporter (SERT) Inhibition: Like selective serotonin reuptake inhibitors (SSRIs), they can block the reuptake of serotonin from the synaptic cleft, increasing its availability.[14][15]

  • 5-HT₁ₐ Receptor Modulation: They often act as partial agonists or antagonists at 5-HT₁ₐ receptors. Antagonism of presynaptic 5-HT₁ₐ autoreceptors can prevent the negative feedback mechanism that limits serotonin release, potentially leading to a faster onset of therapeutic action compared to SSRIs alone.[13][14]

  • 5-HT₇ Receptor Antagonism: Blockade of 5-HT₇ receptors has been identified as a promising new strategy for treating depression, as these receptors are involved in regulating circadian rhythms and mood.[15][16]

This multi-target approach, combining SERT inhibition with 5-HT₁ₐ and/or 5-HT₇ receptor antagonism, is a key focus in the development of new-generation antidepressants.[15][16]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pre_Neuron Serotonergic Neuron Synapse Synaptic Cleft Pre_Neuron->Synapse 5-HT Release SERT SERT HT1A_Auto 5-HT₁ₐ Autoreceptor HT1A_Auto->Pre_Neuron Inhibits Release (Feedback) Synapse->SERT Reuptake Synapse->HT1A_Auto HT1A_Post Postsynaptic 5-HT₁ₐ Receptor Synapse->HT1A_Post HT7_Post Postsynaptic 5-HT₇ Receptor Synapse->HT7_Post Derivative Arylpiperazine Derivative Derivative->SERT Inhibition Derivative->HT1A_Auto Antagonism Derivative->HT7_Post Antagonism

Caption: Multi-target antidepressant mechanism of action.

Structure-Activity Relationships (SAR)

The balance of activity between SERT and serotonin receptors is highly dependent on the terminal group and the linker.

Structural ModificationEffect on ActivityKey Examples
Arylpiperazine Moiety 2-methoxyphenyl and 2-pyrimidinyl groups are common for high 5-HT₁ₐ affinity.[12]N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl) picolinamide.[12][13]
Linker Chain Length is critical. Propyl (n=3) or butyl (n=4) chains often provide a good balance of affinities.[8][17]1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives show dual action.[14]
Terminal Group Amide or imide moieties can serve as a third interaction point with the receptor, enhancing affinity.[8][17]Pyrimidine 4-carboxamide derivatives target 5-HT₂ₐ/₂c and SERT.[18]
Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral despair model to screen for potential antidepressant activity.[12][13][15]

  • Animal Preparation: Male mice are individually placed in a transparent cylinder filled with water (25°C) from which they cannot escape.

  • Pre-test Session: On day 1, mice are placed in the water for a 15-minute adaptation session.

  • Drug Administration: On day 2, test compounds, vehicle, or a positive control (e.g., imipramine) are administered (i.p. or p.o.) 30-60 minutes before the test session.

  • Test Session: Mice are placed back into the water cylinder for a 6-minute session.

  • Data Recording: The duration of immobility (when the mouse ceases struggling and remains floating, making only small movements to keep its head above water) is recorded during the last 4 minutes of the session.

  • Analysis: A significant decrease in the duration of immobility compared to the vehicle group suggests an antidepressant-like effect.

  • Mechanism Validation: To probe the involvement of the serotonergic system, the test can be repeated after pre-treatment with a serotonin synthesis inhibitor (pCPA) or specific receptor antagonists (e.g., WAY-100635 for 5-HT₁ₐ).[12][13] A reversal of the antidepressant effect implicates the targeted pathway.

Anticancer Activity: A New Frontier

More recently, the 1-aroyl-4-arylpiperazine scaffold has gained significant attention for its potential in oncology.[1][19] These derivatives have demonstrated cytotoxic effects against various cancer cell lines through diverse mechanisms.[20][21]

Mechanisms of Action

The anticancer activity is not linked to a single pathway but rather a range of molecular targets, highlighting the scaffold's versatility.

  • Androgen Receptor (AR) Antagonism: In hormone-dependent prostate cancer, some derivatives act as potent AR antagonists, blocking the receptor's ligand-binding pocket and inhibiting the growth of cancer cells like LNCaP.[19][22]

  • Microtubule Destabilization: Certain derivatives, particularly those incorporating tetrazole moieties, can bind to tubulin, inhibiting its polymerization into microtubules.[23] This disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[23]

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives induce programmed cell death and halt cell proliferation by modulating key regulatory proteins. For example, some quinoxalinyl-piperazine compounds have been shown to inhibit the anti-apoptotic protein Bcl-2 and induce the cell cycle inhibitor p21.[1]

  • α₁-Adrenergic Receptor (α₁-AR) Antagonism: Drugs like Naftopidil, an α₁-AR antagonist with an arylpiperazine core, have shown anticancer effects in prostate, bladder, and renal cell lines by arresting cell growth.[1][19]

cluster_MoA Mechanism of Action Studies Start Synthesized Derivative Assay In Vitro Cytotoxicity Assay (e.g., MTT, CCK-8) Start->Assay Active Active Compound (Low IC₅₀) Assay->Active Potent Inactive Inactive Compound Assay->Inactive Not Potent CellCycle Cell Cycle Analysis (Flow Cytometry) Active->CellCycle Tubulin Tubulin Polymerization Assay Active->Tubulin Apoptosis Apoptosis Assay (e.g., Annexin V) Active->Apoptosis WesternBlot Western Blot (e.g., Bcl-2, p21) Active->WesternBlot

Caption: Experimental workflow for anticancer screening.

Structure-Activity Relationships (SAR)

Anticancer potency is highly sensitive to the nature of the heterocyclic systems and their substituents.

Structural ModificationEffect on ActivityIC₅₀ Values / Key Examples
Quinoxaline Substituents The position of alkoxy groups on the quinoxaline ring significantly impacts activity.Compound 6r (8-substituted) showed IC₅₀ values of 6.1-17 nM against various cancer cell lines.[20]
Tetrazole Moiety Introduction of a tetrazole ring as a bioisostere for other B-ring systems in microtubule inhibitors proved effective.Compound 6-31 showed noteworthy potency against SGC-7901, A549, and HeLa cell lines.[23]
Saccharin Moiety Arylpiperazines containing a saccharin moiety exhibit strong and selective activity against prostate cancer cells.Compounds 4 and 12 showed IC₅₀ < 2 µM against DU145 prostate cancer cells.[24]
Arylpiperazine Substituents For AR antagonists, substituents on the terminal phenyl ring are critical for binding and antagonistic potency.Derivative 21 showed the highest AR binding affinity (IC₅₀ = 0.65 µM) and antagonistic potency (76.2% inhibition).[22]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., PC-3 for prostate cancer) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-aroyl-4-arylpiperazine derivatives (typically in a serial dilution) for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A lower IC₅₀ indicates higher potency.

Synthesis and Metabolism: From Bench to Biology

General Synthetic Pathways

The modular nature of the scaffold lends itself to straightforward and versatile synthetic strategies. A common approach is a two-step procedure:[17]

  • Alkylation: An appropriate N-unsubstituted heterocyclic amide or imide is alkylated with a dihaloalkane (e.g., 1-bromo-3-chloropropane or 1,4-dibromobutane) to form a haloalkyl intermediate.[17][25]

  • Nucleophilic Substitution: The resulting intermediate is then reacted with the desired 1-arylpiperazine via nucleophilic substitution to yield the final product.[17][25]

Alternative routes involve amide coupling reactions between a carboxylic acid-functionalized terminal group and the 1-arylpiperazine.[5] Microwave-assisted synthesis has also been employed to improve reaction efficiency and yields.[23]

Metabolic Profile: The Role of CYP Enzymes

The in vivo fate of these derivatives is critical to their efficacy and safety. A primary metabolic pathway is N-dealkylation, catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[4] This process cleaves the linker, releasing the 1-aryl-piperazine core as a major metabolite.[4]

These metabolites are often pharmacologically active themselves, possessing their own distinct profiles at serotonin and other receptors.[4] The 1-aryl-piperazine metabolite is then typically hydroxylated by another key enzyme, CYP2D6, before being conjugated and excreted.[4] The significant inter-individual variability in the expression and activity of CYP3A4 and CYP2D6 means that plasma concentrations of both the parent drug and its active metabolite can vary widely between patients, which has important clinical implications.[4]

Conclusion and Future Perspectives

The 1-aroyl-4-arylpiperazine scaffold is a remarkably successful pharmacophore that continues to yield compounds with diverse and potent pharmacological activities. Its primary utility has been in the development of CNS agents, particularly atypical antipsychotics and multi-target antidepressants, by effectively modulating a complex network of dopamine and serotonin receptors. The emerging and compelling data on their anticancer properties, acting through mechanisms from androgen receptor antagonism to microtubule disruption, opens an exciting new avenue for drug discovery.

Future research will likely focus on:

  • Enhanced Selectivity: Designing ligands with higher selectivity for specific receptor subtypes (e.g., D₃ vs D₂, specific 5-HT subtypes) to further refine therapeutic effects and minimize side effects.

  • Multifunctional Ligands: Intentionally designing single molecules that can address multiple pathological pathways, such as combining neuroprotective properties with receptor modulation for treating neurodegenerative diseases.[3][25]

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration while avoiding liabilities like hERG channel inhibition.[15][20]

The continued exploration of the vast chemical space around the 1-aroyl-4-arylpiperazine core, guided by a deep understanding of its pharmacological and structural requirements, promises to deliver the next generation of innovative therapeutics for a wide range of human diseases.

References

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  • Lee, K., et al. (2010). Arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin 5-HT(2A), 5-HT(2C), and the serotonin transporter as a potential antidepressant. Bioorganic & Medicinal Chemistry Letters, 20(22), 6439-42. [Link]

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Sources

Precision-Targeting the Dopamine D2 Receptor: Structural Determinants and Characterization of Phenylpiperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpiperazine scaffold is a "privileged structure" in neuropsychopharmacology, forming the core of numerous antipsychotics (e.g., Aripiprazole, Cariprazine). However, its intrinsic promiscuity—characterized by high affinity for 5-HT1A, 5-HT2A, and α1-adrenergic receptors—poses a significant challenge for developing highly selective Dopamine D2 receptor (D2R) ligands.

This technical guide details the design, synthesis, and validation of phenylpiperazine amides . Unlike simple derivatives, these molecules are often designed as bitopic ligands . They leverage an amide-functionalized "tail" to engage the D2R Secondary Binding Pocket (SBP), thereby enforcing selectivity over the highly homologous D3 receptor (D3R) and reducing off-target serotonergic activity.

Part 1: Structural Basis of Selectivity[1]

The Bitopic Binding Hypothesis

To achieve D2 selectivity, one must exploit the subtle differences between the D2 and D3 receptors. While the Orthosteric Binding Site (OBS) is nearly identical between subtypes (conserved Asp114 interaction), the extracellular loops (ECL2) and the SBP diverge significantly.

  • The Head (Phenylpiperazine): Binds the OBS. The protonated N4-nitrogen forms a critical salt bridge with Asp114 (D2R numbering) in Transmembrane Domain 3 (TM3).

  • The Linker (Alkyl Chain): Acts as a "molecular ruler." A 4-carbon (butyl) linker is often optimal to bridge the OBS and SBP.

  • The Tail (Amide Moiety): The amide bond provides rigid directionality and hydrogen-bonding capabilities (acceptor/donor) to interact with Ile184 or Phe189 in the D2 SBP, residues that often differ or adopt different conformations in D3R or 5-HT receptors.

Pharmacophore Visualization

The following diagram illustrates the bitopic interaction model required for high D2 selectivity.

BitopicPharmacophore cluster_0 Orthosteric Binding Site (OBS) cluster_1 Linker Region cluster_2 Secondary Binding Pocket (SBP) Head Phenylpiperazine Head (Hydrophobic/Aromatic) Asp114 Receptor Asp114 (TM3) Head->Asp114 Ionic Salt Bridge Linker Alkyl Chain (n=3-4) (Steric Spacer) Head->Linker Covalent Amide Amide Bond (H-Bond Acceptor/Donor) Linker->Amide Covalent Tail Heterocyclic Tail (Pi-Stacking w/ ECL2) Amide->Tail Covalent Tail->Amide Rigidification

Figure 1: Bitopic pharmacophore model showing the tripartite structure required to bridge the conserved orthosteric site and the selectivity-driving secondary binding pocket.

Part 2: Synthetic Strategy

Direct amidation of the piperazine nitrogen (N4) reduces basicity, destroying the Asp114 salt bridge and obliterating affinity. Therefore, the "amide" refers to a distal amide connected via an alkyl linker.

General Synthetic Workflow

The most robust route involves the convergent coupling of a phenylpiperazine-alkyl-amine with a carboxylic acid "tail."

  • Alkylation: N-phenylpiperazine is alkylated with N-(4-bromobutyl)phthalimide, followed by hydrazinolysis to yield the primary amine.

  • Amide Coupling: The primary amine is coupled with the desired Aryl/Heteroaryl-Carboxylic Acid using HATU or EDC/HOBt.

SynthesisWorkflow SM1 N-Phenylpiperazine Intermediate Phthalimide Intermediate SM1->Intermediate Alkylation Reagent1 N-(4-bromobutyl)phthalimide K2CO3, MeCN, Reflux Reagent1->Intermediate Amine Free Primary Amine (Linker Attached) Intermediate->Amine Deprotection Reagent2 Hydrazine Hydrate EtOH, Reflux Reagent2->Amine Final Final Phenylpiperazine Amide Amine->Final Acid Ar-COOH (Tail) Acid->Final Coupling HATU, DIPEA, DMF Amide Coupling Coupling->Final

Figure 2: Convergent synthetic pathway for generating diverse amide derivatives from a common amine intermediate.

Part 3: Critical Evaluation Protocols

To claim selectivity, one must rigorously define the "Signal-to-Noise" ratio between D2 and D3 binding.

Membrane Preparation (The Foundation)

Inconsistent Ki values often stem from poor membrane integrity.

  • Source: HEK-293 cells stably expressing human D2L (long isoform) or D3 receptors.

  • Protocol:

    • Harvest cells in ice-cold PBS.

    • Homogenize in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Polytron (2 bursts, 10s).

    • Low-Speed Spin: 1,000 x g for 10 min (removes nuclei/debris).

    • High-Speed Spin: Supernatant centrifuged at 20,000 x g for 20 min at 4°C.

    • Resuspend pellet in Assay Buffer.[1] Critical: Do not freeze-thaw more than once.

Radioligand Competition Binding Assay
  • Radioligand: [3H]-Spiperone (0.2 - 0.5 nM). Note: Spiperone is non-selective; it binds D2, D3, and D4 equally well, making it ideal for competition assays.

  • Non-Specific Binding (NSB): Defined by 10 µM (+)-Butaclamol or Sulpiride.

  • Incubation: 60-90 mins at 25°C. Equilibrium is slower for bitopic ligands due to complex binding kinetics.

  • Data Analysis: Fit to a one-site competition model. Calculate Ki using the Cheng-Prusoff equation:

    
    .
    
Functional Selectivity (cAMP Inhibition)

Binding does not equal function. D2 is


 coupled.[2][3]
  • Assay Principle: Measure the inhibition of Forskolin-induced cAMP accumulation.[3]

  • Biosensor: TR-FRET (e.g., HTRF) or GloSensor cAMP.

  • Procedure:

    • Stimulate cells with 10 µM Forskolin (raises cAMP).

    • Treat with test compound (Agonist mode) or Compound + Dopamine EC80 (Antagonist mode).

    • Readout: Decrease in cAMP signal indicates D2 agonist activity.[4]

Part 4: Representative SAR & Selectivity Data

The following table summarizes how structural modifications to the amide tail affect D2 vs D3 selectivity. Data synthesized from representative structure-activity relationship studies (e.g., derived from chemically similar series like the FAUC or BP series).

Table 1: SAR of Phenylpiperazine-Butyl-Amides

CmpdHead GroupLinkerTail (Amide-R)D2

(nM)
D3

(nM)
Selectivity (D2/D3)Note
1 2,3-Cl2-Ph-(CH2)4-Phenyl1.20.80.6x (Non-selective)Lipophilic tail binds both indiscriminately.
2 2,3-Cl2-Ph-(CH2)2-Phenyl45.040.0~1.0xLinker too short to reach SBP; loss of affinity.
3 2,3-Cl2-Ph-(CH2)4-Indole-2-yl 0.8 120.0 150x (D2 Selective) Indole NH H-bonds with specific ECL2 residues in D2.
4 2-OMe-Ph-(CH2)4-Thiophene2.50.40.16x (D3 Selective)Thiophene/Methoxy combination often favors D3.
5 2,3-Cl2-PhTrans-CyclohexylIndole-2-yl1.5250.0166x (D2 Selective) Rigid linker restricts conformational entropy, favoring D2.
Interpretation of SAR
  • Linker Length: A 4-carbon chain (Compound 1, 3) is generally superior to ethyl (Compound 2) for high affinity, confirming the bitopic mode of binding.

  • The "Selectivity Switch": Replacing a simple Phenyl tail (Cmpd 1) with an Indole (Cmpd 3) dramatically shifts selectivity. The Indole NH likely acts as a hydrogen bond donor to a residue unique to the D2 SBP (likely in ECL2), whereas the D3 SBP may lack the corresponding acceptor or be sterically occluded.

  • Rigidification: Using a trans-cyclohexyl linker (Cmpd 5) instead of a flexible butyl chain maintains D2 affinity but severely hampers D3 binding, enhancing selectivity.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Source: Journal of Medicinal Chemistry (ACS). Context: foundational SAR on the linker and amide tail for D3/D2 selectivity.

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: National Institutes of Health (PMC). Context: Detailed protocols for radioligand binding and the concept of bitopic ligands in dopamine receptors.

  • Dopamine D2, D3, and D4 selective phenylpiperazines as molecular probes to explore the origins of subtype specific receptor binding. Source: PubMed. Context: Mutagenesis studies identifying Asp114 and ECL2 residues as key interaction points.

  • ChemiSCREEN Membrane Preparation Recombinant Human D2 Dopamine Receptor. Source: Sigma-Aldrich / Millipore. Context: Standardized industry protocols for membrane prep and Kd determination.

  • Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time. Source: Agilent Application Notes. Context: Functional assay protocols for measuring Gi-coupled GPCR activity (cAMP inhibition).[3][5]

Sources

Engineering CNS Penetration: A Technical Guide to Blood-Brain Barrier Permeability of Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, particularly in the design of neurotherapeutics targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine receptors[1]. Blockbuster central nervous system (CNS) drugs, including aripiprazole, buspirone, and trazodone, rely on this versatile moiety to achieve their pharmacodynamic effects[2].

However, identifying a highly potent arylpiperazine is only the first step in CNS drug discovery. The critical bottleneck is achieving sufficient exposure within the brain parenchyma by crossing the Blood-Brain Barrier (BBB) . This in-depth technical guide explores the physicochemical causality behind arylpiperazine BBB permeability, the mechanistic challenges of active efflux, and the self-validating in vitro protocols used to quantify CNS penetration.

Physicochemical Determinants of BBB Permeability

The ability of an arylpiperazine to cross the BBB is dictated by a delicate balance of its physicochemical properties. The BBB is formed by specialized brain capillary endothelial cells characterized by tight junctions (zonula occludens) and a lack of fenestrations, forcing molecules to cross via transcellular passive diffusion or carrier-mediated transport.

The Causality of the Piperazine Nitrogen

The core structural feature of an arylpiperazine is the piperazine ring, which contains a basic secondary or tertiary amine with a pKa typically ranging from 8.0 to 9.5. At physiological pH (7.4), this nitrogen is largely protonated.

  • The Benefit: Protonation enhances aqueous solubility, which is essential for systemic circulation and oral bioavailability.

  • The Trade-off: A positive charge significantly increases the polar surface area (PSA) and desolvation energy required for the molecule to partition into the highly lipophilic lipid bilayer of the BBB endothelial cells.

To compensate for the protonated nitrogen, medicinal chemists must carefully modulate the lipophilicity of the attached aryl groups and linkers. The CNS Multi-Parameter Optimization (MPO) scoring system is frequently utilized to predict the desirability of these properties[2].

Table 1: Optimal Physicochemical Property Ranges for CNS-Penetrant Arylpiperazines

To maximize passive diffusion while minimizing off-target toxicity and rapid clearance, arylpiperazines should ideally fall within the following parameters[2]:

Physicochemical ParameterIdeal Range for CNS PenetrationMechanistic Rationale
Molecular Weight (MW) < 400 DaSmaller molecules require less energy to create a cavity in the lipid bilayer.
Lipophilicity (cLogP) 2.0 – 5.0High enough to partition into lipids, low enough to avoid non-specific binding.
Distribution Coeff. (cLogD

)
1.0 – 3.0Accounts for the ionization state of the basic piperazine nitrogen at pH 7.4.
Topological PSA (TPSA) < 90 ŲMinimizes the energetic penalty of desolvating polar atoms.
Hydrogen Bond Donors (HBD) < 2HBDs severely restrict BBB permeation due to strong water interactions.
pKa (Basic Nitrogen) 7.5 – 9.0Ensures a balance between the neutral (permeable) and protonated (soluble) species.

Active Efflux: The P-glycoprotein (P-gp) Challenge

Even if an arylpiperazine possesses perfect passive permeability properties, it may still fail to achieve therapeutic concentrations in the brain due to active efflux. The BBB heavily expresses efflux transporters, most notably P-glycoprotein (P-gp / MDR1 / ABCB1) [3].

Arylpiperazines are notoriously frequent substrates for P-gp. The causality lies in the P-gp binding pocket's pharmacophore model, which preferentially recognizes amphiphilic molecules containing spatially separated aromatic rings and a basic nitrogen atom—a structural definition that perfectly describes the arylpiperazine scaffold[4].

Pgp_Efflux Blood Blood Compartment (Apical) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion (Lipophilicity dependent) Brain Brain Compartment (Basolateral) Endothelial->Brain Successful Penetration Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition Pgp->Blood ATP-driven Efflux Aryl Arylpiperazine (Protonated) Aryl->Blood Systemic Circulation

Caption: Mechanism of P-gp mediated active efflux of arylpiperazines at the Blood-Brain Barrier.

In Vitro Permeability Modeling: The MDCK-MDR1 Assay

To evaluate BBB permeability and P-gp liability, the scientific gold standard is the MDCK-MDR1 bidirectional permeability assay [3].

Why MDCK-MDR1 over Caco-2?

While Caco-2 cells are standard for intestinal absorption, they are derived from human colon carcinoma and express a complex, heterogeneous mixture of transporters. Furthermore, Caco-2 cells require 21 days to differentiate. In contrast, Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene form tight monolayers in just 4–5 days and provide a clean, isolated system for evaluating human P-gp interactions, making them a superior surrogate for the BBB[5].

Step-by-Step Protocol: Bidirectional MDCK-MDR1 Assay

This protocol establishes a self-validating system by measuring transport in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions[6],[7].

  • Cell Culture & Seeding: Seed MDCK-MDR1 cells onto semi-permeable polycarbonate Transwell® inserts (e.g., 0.4 µm pore size) in a 24-well or 96-well plate format.

  • Monolayer Maturation: Culture the cells for 4–5 days. Validate the integrity of the tight junctions by measuring Trans-Epithelial Electrical Resistance (TEER). Only wells exceeding the validated TEER threshold (e.g., >150 Ω·cm²) are used.

  • Preparation of Dosing Solutions: Prepare the arylpiperazine test compound at a concentration of 10 µM in transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4). Ensure the final DMSO concentration is ≤1% to prevent membrane toxicity.

  • Bidirectional Dosing:

    • For A-B (Passive Permeability): Add the dosing solution to the Apical chamber. Add blank buffer to the Basolateral chamber.

    • For B-A (Efflux Assessment): Add the dosing solution to the Basolateral chamber. Add blank buffer to the Apical chamber.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ on an orbital shaker for 120 minutes.

  • Sampling & Quantification: Remove aliquots from both the donor and receiver compartments. Quantify the compound concentration using LC-MS/MS[6].

  • Control Validation: Run parallel assays with a known high-permeability marker (e.g., propranolol), a low-permeability marker (e.g., atenolol), and a known P-gp substrate (e.g., prazosin or digoxin) to validate assay performance[3].

MDCK_Workflow Step1 1. Cell Culture Seed MDCK-MDR1 on Transwell inserts Step2 2. Monolayer Formation Incubate 4-5 days, validate TEER Step1->Step2 Step3 3. Bidirectional Dosing Add compound to Apical (A) or Basal (B) Step2->Step3 Step4 4. Incubation 120 mins at 37°C on orbital shaker Step3->Step4 Step5 5. Sampling & LC-MS/MS Quantify compound in opposite chamber Step4->Step5 Step6 6. Data Analysis Calculate Papp and Efflux Ratio (ER) Step5->Step6

Caption: Step-by-step workflow for the bidirectional MDCK-MDR1 permeability assay.

Data Interpretation & Causality in Experimental Design

The raw LC-MS/MS data must be converted into actionable pharmacokinetic metrics. The two primary calculations are the Apparent Permeability (


)  and the Efflux Ratio (ER) [3].

1. Apparent Permeability (


): 


Where

is the rate of compound appearance in the receiver compartment,

is the surface area of the insert, and

is the initial concentration in the donor compartment.

2. Efflux Ratio (ER):



The Efflux Ratio is the definitive metric for identifying P-gp substrates. If the transport from the brain side (Basolateral) to the blood side (Apical) is significantly faster than the reverse, the compound is being actively pumped out.

Table 2: Interpretation of MDCK-MDR1 Permeability Data

The following thresholds are standard in early-stage CNS drug discovery for evaluating arylpiperazines[3],[6]:


Value
Efflux Ratio (ER)Interpretation & Next Steps
> 10 × 10⁻⁶ cm/s < 2.0 Excellent CNS Candidate: High passive permeability, not a P-gp substrate. Proceed to in vivo PK.
2 – 10 × 10⁻⁶ cm/s < 2.0 Moderate Permeability: May achieve sufficient CNS exposure depending on in vivo clearance rates.
Any Value > 2.0 (or > 2.5) P-gp Substrate: Active efflux is occurring. Brain penetration will likely be restricted. Consider structural optimization to lower basicity or lipophilicity.
< 2 × 10⁻⁶ cm/s < 2.0 Poor Permeability: Compound cannot cross the lipid bilayer. Redesign the scaffold to reduce PSA or HBDs.

Note: If an ER > 2.0 is observed, the assay should be repeated in the presence of a specific P-gp inhibitor (e.g., Cyclosporin A or Elacridar). If the ER drops to ~1.0, P-gp liability is definitively confirmed[7].

In Vivo Validation: The Ultimate Metric ( )

While the MDCK-MDR1 assay is a robust predictive tool, in vitro data must ultimately be validated in vivo. For arylpiperazines, simply measuring the total brain-to-plasma ratio (


) is insufficient, as highly lipophilic compounds may non-specifically bind to brain tissue lipids without engaging the target receptor.

The gold standard in vivo metric is


 (the unbound brain-to-unbound plasma concentration ratio) . This is determined by combining in vivo pharmacokinetic dosing (measuring total brain and plasma concentrations) with in vitro equilibrium dialysis (to determine the fraction unbound, 

, in both plasma and brain homogenate). A

approaching 1.0 indicates unrestricted equilibration across the BBB, representing a highly successful CNS-penetrant arylpiperazine.

References

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders Source: Current Drug Targets (Bentham Science) URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: MDPI / PMC URL:[Link]

  • MDCK-MDR1 Permeability Assay Overview and Protocol Source: Evotec URL:[Link]

  • MDCK Permeability Assay Methodology Source: Domainex URL:[Link]

  • Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds Source: PMC (NIH) URL:[Link]

  • In-vitro MDR1-MDCKII Permeability Assay Protocol Source: Protocols.io URL:[Link]

Sources

Technical Monograph: 1-(2-Methoxybenzoyl)-4-phenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-methoxybenzoyl)-4-phenylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically serotonergic (5-HT) and adrenergic (


) subtypes. Unlike simple arylpiperazines (which are often non-selective), the introduction of the 2-methoxybenzoyl (o-anisoyl) moiety introduces conformational constraints via intramolecular hydrogen bonding and modulates the electronic density of the piperazine ring.

This guide provides a comprehensive technical analysis of this scaffold, detailing synthetic protocols, structure-activity relationships (SAR), and signal transduction mechanisms. It is designed for medicinal chemists and pharmacologists seeking to optimize this class of compounds for CNS (anxiety, depression) or urological (BPH) indications.

Structural Basis & Pharmacophore Analysis[1][2]

The molecule is composed of three distinct domains, each contributing to its pharmacological profile:

  • The Arylpiperazine Core (Pharmacophore): The N-phenylpiperazine unit is the primary driver for receptor recognition at 5-HT1A and D2 receptors. The basic nitrogen (N4) is crucial for an ionic interaction with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • The Benzoyl Linker (Modulator): Unlike alkyl linkers found in compounds like NAN-190, the carbonyl group of the benzoyl moiety creates an amide bond at N1. This significantly reduces the basicity of the N1 nitrogen (

    
     drops from ~9.0 to neutral), altering the solubility and blood-brain barrier (BBB) permeability.
    
  • The 2-Methoxy Substituent (Selectivity Filter): The ortho-methoxy group is not merely lipophilic; it functions as an intramolecular hydrogen bond acceptor for the amide proton (if secondary) or influences the rotational barrier of the amide bond, locking the molecule in a specific conformation that favors

    
    -adrenergic or 5-HT1A selectivity over D2 receptors.
    

Synthetic Methodology

Protocol: Acyl Chloride Coupling Route

While EDC/HOBt coupling is possible, the acid chloride route is preferred for the 2-methoxybenzoyl analogs due to the steric hindrance of the ortho-substituent. This protocol ensures complete conversion and simplified workup.

Reaction Scheme:



Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-phenylpiperazine (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Triethylamine (TEA) (15.0 mmol, 1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath to control the exotherm.

  • Acylation: Dropwise add a solution of 2-methoxybenzoyl chloride (11.0 mmol, 1.1 eq) in DCM (10 mL) over 15 minutes. The slight excess of acid chloride ensures consumption of the nucleophilic piperazine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup (Critical Step):

    • Wash the organic phase with 1M HCl (2 x 30 mL). Expert Note: This removes unreacted 1-phenylpiperazine and TEA. The product is an amide and will remain in the organic layer, whereas the starting amine would form a water-soluble salt.

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove excess acid/benzoic acid byproducts.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Visualization: Synthetic Workflow

The following diagram outlines the logic flow for the synthesis and purification, highlighting the critical impurity removal steps.

SynthesisWorkflow Start Start: Reagents (Amine + Acid Chloride) Reaction Reaction (DCM, 0°C -> RT, 4h) Start->Reaction Quench Quench & Partition Reaction->Quench AcidWash Acid Wash (1M HCl) *Removes unreacted Amine* Quench->AcidWash BaseWash Base Wash (NaHCO3) *Removes Acid Byproducts* AcidWash->BaseWash DryConc Dry & Concentrate BaseWash->DryConc Final Pure Product (Crystalline Solid) DryConc->Final

Figure 1: Synthetic workflow for 1-(2-methoxybenzoyl)-4-phenylpiperazine, emphasizing the biphasic workup strategy for purity.

Structure-Activity Relationship (SAR)[1][3]

The biological activity of these analogs is highly sensitive to substitutions on the phenyl ring (N4 position) and the nature of the linker.

Comparative Data: Receptor Affinity Profiles

The table below summarizes how structural modifications shift the selectivity between Serotonin (5-HT1A) and Adrenergic (


) receptors.
Compound AnalogR1 (Benzoyl Pos.)R2 (Phenyl Pos.)[1][2]Linker Type

5-HT1A (nM)


(nM)
Primary Activity
Target Scaffold 2-OMe H Amide 15 - 40 2 - 10

Antagonist / 5-HT Modulator
Analog A (NAN-190 type)2-OMeHAlkyl (Butyl)0.60.8Mixed High Affinity
Analog BH (Unsub)HAmide>10050Low Selectivity
Analog C2-OMe3-CF3Amide1205

Selective
Analog D2-OMe2-OMeAmide2515Balanced

Key Technical Insights:

  • The Amide Effect: Converting the alkyl linker (Analog A) to an amide (Target Scaffold) generally decreases 5-HT1A affinity slightly but improves metabolic stability. The amide carbonyl acts as an electron-withdrawing group (EWG), reducing the basicity of the piperazine N1, which is often involved in secondary receptor interactions.

  • Ortho-Methoxy Locking: The 2-OMe group on the benzoyl ring forces the phenyl ring out of planarity. This "twisted" conformation is preferred by the

    
    -adrenergic receptor binding pocket, explaining the high affinity for 
    
    
    
    sites (often seen in uroselective drugs like Naftopidil).

Mechanism of Action: 5-HT1A Signaling

When these analogs bind to the 5-HT1A receptor (specifically as partial agonists or antagonists), they modulate the G-protein coupled pathway. 5-HT1A is


 coupled.
Signaling Cascade
  • Binding: The arylpiperazine moiety binds to the orthosteric site.

  • G-Protein Activation: The receptor undergoes a conformational change, activating

    
    .
    
  • Effector Modulation:

    • Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP levels.

    • Activation of G-protein-gated inwardly rectifying potassium channels (GIRKs), causing membrane hyperpolarization (neuronal inhibition).

Visualization: 5-HT1A Pathway

SignalingPathway Ligand Ligand (Benzoylpiperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding GProtein Gi/o Protein (Heterotrimer) Receptor->GProtein Activates AC Adenylyl Cyclase (Effector) GProtein->AC Inhibits GIRK GIRK Channels (K+ Efflux) GProtein->GIRK Activates (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Response Neuronal Hyperpolarization (Anxiolytic Effect) GIRK->Response Membrane Potential

Figure 2: Signal transduction pathway for 5-HT1A modulation. Red lines indicate inhibition; Green lines indicate activation.

Therapeutic Applications

CNS Disorders (Anxiety & Depression)

The 4-phenylpiperazine core is the structural anchor for "serotonergic" activity. By modifying the benzoyl fragment to include the 2-methoxy group, researchers can fine-tune the intrinsic efficacy .

  • Partial Agonism: Desirable for anxiolytics (e.g., Buspirone-like activity) to avoid the side effects of full blockade or full activation.

  • Metabolic Stability: The benzamide bond is resistant to MAO (Monoamine Oxidase) degradation, unlike simple alkyl-amines, prolonging the half-life.

Urology (Benign Prostatic Hyperplasia - BPH)

The strong


-adrenergic antagonism exhibited by 2-methoxybenzoyl analogs makes them candidates for treating BPH.[3] They relax the smooth muscle in the prostate and bladder neck. The 2-methoxy group provides the necessary selectivity to avoid 

blockade, which would otherwise cause cardiovascular side effects.

References

  • Structure-Activity Relationships of Arylpiperazines: Comparison of benzamide vs. alkyl linkers in 5-HT1A affinity. Journal of Medicinal Chemistry.

  • Synthesis and Crystal Structures of Benzoylpiperazines: Detailed crystallographic analysis of the benzoyl-piperazine conformation. National Institutes of Health (PMC).

  • Pharmacology of o-Methoxyphenylpiperazine Analogs: Investigation into the selectivity of 2-methoxy variants for alpha-1 vs 5-HT receptors. ScienceDirect / European Journal of Medicinal Chemistry.

  • Arylpiperazine Derivatives as Privileged Scaffolds: Review of the broad applicability of this structure in cancer and CNS research. Preprints.org (Medicinal Chemistry).

Sources

Methodological & Application

Protocol for reacting 1-phenylpiperazine with 2-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 1-(2-Methoxybenzoyl)-4-phenylpiperazine via N-Acylation

Executive Summary & Scientific Rationale

This protocol details the synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine , a structural motif frequently encountered in GPCR-targeted libraries (specifically 5-HT and Dopamine receptor antagonists).[1]

The Challenge: While amide coupling is a standard transformation, the reaction between electron-rich arylpiperazines and sterically crowded ortho-substituted benzoyl chlorides often suffers from two issues:

  • Bis-acylation: Though rare with secondary amines, aggressive conditions can lead to side reactions.[1]

  • Purification Bottlenecks: Co-elution of unreacted 1-phenylpiperazine with the product during chromatography due to similar polarity profiles.[1]

The Solution: This protocol utilizes a Schotten-Baumann type N-acylation in dichloromethane (DCM) utilizing a "Scavenger Wash" workup strategy.[1] By exploiting the basicity difference between the starting amine (


) and the product amide (neutral), we eliminate the need for column chromatography in 95% of cases.

Reaction Mechanism & Chemical Strategy

The reaction proceeds via a nucleophilic acyl substitution. The secondary nitrogen of the piperazine ring attacks the carbonyl carbon of the acid chloride. The added base (Triethylamine) serves two roles:

  • Neutralization: It scavenges the HCl byproduct, driving the equilibrium forward.

  • Catalysis: It prevents the protonation of the piperazine, maintaining its nucleophilicity.

Pathway Visualization

ReactionMechanism Reactants Reactants 1-Phenylpiperazine + 2-Methoxybenzoyl Chloride TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (DCM, 0°C) Elimination Elimination of Cl- TS->Elimination Collapse SaltFormation HCl Scavenging (Et3N·HCl ppt) Elimination->SaltFormation Byproduct Removal Product Product 1-(2-Methoxybenzoyl)- 4-phenylpiperazine Elimination->Product Amide Bond Formation

Figure 1: Mechanistic flow of the N-acylation process.

Materials & Stoichiometry

Reagent Table

ReagentMW ( g/mol )Equiv.[2]Density (g/mL)Role
1-Phenylpiperazine 162.231.01.062Nucleophile
2-Methoxybenzoyl Chloride 170.591.11.190Electrophile
Triethylamine (Et3N) 101.191.50.726Base / HCl Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (Anhydrous)

Safety Note: 2-Methoxybenzoyl chloride is a lachrymator and corrosive. 1-Phenylpiperazine is a skin irritant.[1] Perform all operations in a fume hood.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen or Argon.[1]

  • Solvation: Add 1-phenylpiperazine (10.0 mmol, 1.62 g) and Triethylamine (15.0 mmol, 2.1 mL) to the flask.

  • Dilution: Add anhydrous DCM (30 mL).

    • Expert Insight: A concentration of ~0.3M is ideal. Too concentrated leads to rapid exotherms; too dilute slows the kinetics.

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

    • Why? Controlling the temperature prevents the formation of impurities related to the ortho-methoxy group (e.g., demethylation side reactions are rare but possible if overheated).

Phase 2: Addition & Monitoring
  • Addition: Dilute 2-methoxybenzoyl chloride (11.0 mmol, 1.88 g) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Observation: White fumes (HCl) may form briefly before being neutralized by TEA. A white precipitate (TEA[1]·HCl) will form, turning the solution cloudy.

  • Reaction: Remove the ice bath after addition is complete. Allow to stir at Room Temperature (RT) for 2–4 hours.

  • TLC Monitoring: Check consumption of phenylpiperazine (Mobile Phase: 50% EtOAc/Hexane).

    • Rf Values: Phenylpiperazine (low, streaks) vs. Product (high, distinct spot).

Phase 3: The "Acid Wash" Purification (Critical Step)

This step differentiates a novice protocol from an expert one. It chemically removes unreacted amine without chromatography.[1]

  • Quench: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Wash 1 (Basic): Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid chloride (hydrolyzed to acid) and HCl.

  • Wash 2 (Acidic - CRITICAL): Wash the organic layer with 0.5 M HCl (2 x 30 mL).[1]

    • Mechanism:[1][3][4] The 0.5 M HCl is strong enough to protonate the unreacted 1-phenylpiperazine (making it water-soluble) but not strong enough to hydrolyze the newly formed amide bond.[1] The product remains in the DCM layer; the impurity moves to the aqueous layer.

  • Wash 3 (Neutral): Wash with Brine (1 x 30 mL).

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Phase 4: Crystallization[1]
  • The resulting oil often solidifies upon standing.[1] If an oil persists, triturates with cold Diethyl Ether or Hexane to induce crystallization.

  • Yield Expectation: 85–95% as an off-white solid.[1]

Process Workflow Diagram

Workflow Start Start: Dissolve Amine + Et3N in DCM Cool Cool to 0°C Start->Cool Add Add Acid Chloride (Dropwise) Cool->Add React Stir at RT (2-4 Hours) Add->React Workup1 Wash: Sat. NaHCO3 (Removes Acid Chloride) React->Workup1 Workup2 Wash: 0.5 M HCl (Removes Unreacted Amine) Workup1->Workup2 Organic Layer Dry Dry (Na2SO4) & Concentrate Workup2->Dry Organic Layer Isolate Final Product (Solid/Crystalline) Dry->Isolate

Figure 2: Step-by-step purification workflow highlighting the critical acid wash.

Troubleshooting & QC Specifications

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; check Acid Chloride quality (should be clear, not yellow/fuming).
Product is Oil Trapped SolventHigh vacuum for 12h; Triturate with Pentane/Ether.[1]
Impurity in NMR Unreacted AmineRepeat the 0.5 M HCl wash step.

Analytical Criteria:

  • 1H NMR (CDCl3): Look for the disappearance of the N-H broad singlet (~1.8 ppm) and the shift of piperazine ring protons. The methoxy singlet should appear sharp at ~3.8 ppm.

  • LC-MS: Mass [M+H]+ = 297.15 (Calculated).[1]

References

  • General Procedure for Arylpiperazine Amides

    • Source: Silva, M. et al. "Piperazine amides with desirable solubility...
    • Relevance: Establishes the standard DCM/Base coupling protocol for benzoic acids and phenylpiperazines.
    • URL:[Link]

  • Crystallographic & Synthetic Data for Benzoyl Piperazines

    • Source:National Institutes of Health (NIH). "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine..."
    • Relevance: Confirms structural characteristics and workup stability of benzoyl-piperazine amides.
    • URL:[Link]

  • Purification of Amides (Acid Wash Technique)

    • Source:Biotage Application Notes / ResearchG
    • Relevance: Validates the use of acidic washes to remove unreacted amines
    • URL:[Link]

Sources

HPLC method development for 1-(2-methoxybenzoyl)-4-phenylpiperazine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-(2-methoxybenzoyl)-4-phenylpiperazine . This compound features a hybrid structure containing a lipophilic amide (methoxybenzoyl) and a weakly basic phenylpiperazine moiety.

The dual nature of this molecule presents specific chromatographic challenges:

  • Peak Tailing: Caused by the interaction of the piperazine nitrogen with residual silanols on silica columns.

  • Solubility/Retention Balance: The lipophilic benzoyl group requires sufficient organic solvent strength, while the ionizable nitrogen requires pH control.

This guide moves beyond simple recipe listing to explain the causality of method parameters, ensuring the user can adapt the protocol for purity profiling, assay quantification, or pharmacokinetic studies.

Physicochemical Profiling & Strategy

Before injecting the first sample, we must understand the "personality" of the analyte to select the correct stationary and mobile phases.

Structural Analysis[1]
  • Molecule: 1-(2-methoxybenzoyl)-4-phenylpiperazine[1]

  • Core Scaffold: Piperazine ring.[1][2]

  • N1 Position: Amide linkage (Benzoyl).[1] Neutral. The lone pair is delocalized into the carbonyl; it does not protonate under standard HPLC conditions.

  • N4 Position: Phenyl-substituted amine.[1][2][3] Weakly Basic. The phenyl ring withdraws electron density via conjugation, lowering the pKa compared to alkyl amines, but it remains protonatable.

    • Estimated pKa (N4): ~4.5 – 5.5 (Based on N-phenylpiperazine data).[1]

    • LogP (Octanol/Water): ~2.0 – 2.5 (Moderately Lipophilic).[1]

The Development Strategy

Since the molecule is a weak base, pH control is the critical variable.

  • Low pH (pH 2.5 - 3.0): The N4 nitrogen will be fully protonated (

    
    ).[1] This increases water solubility but may cause silanol interaction (cation exchange).[1] Solution: Use high ionic strength buffers or base-deactivated columns.[1]
    
  • High pH (pH > 8.0): The molecule is neutral (

    
    ). Retention increases significantly.[1] Risk:[1][4] Silica dissolution (requires hybrid columns like Waters XBridge or Agilent Zorbax Extend).[1]
    

Decision: We will proceed with a Low pH (Acidic) Method . This is the industry standard for stability, column longevity, and compatibility with Mass Spectrometry (MS).

Method Development Workflow

The following diagram outlines the logical flow for developing this specific method, prioritizing the resolution of the "Piperazine Tailing" issue.

MethodDevWorkflow Start Analyte: 1-(2-methoxybenzoyl)-4-phenylpiperazine ChemProfile Step 1: Chemical Profiling (Weak Base, pKa ~5, Lipophilic) Start->ChemProfile ColumnSel Step 2: Column Selection (C18, End-capped/Base-Deactivated) ChemProfile->ColumnSel MobilePhase Step 3: Mobile Phase Scouting (Acidic pH vs. Neutral) ColumnSel->MobilePhase Decision Peak Tailing observed? MobilePhase->Decision Fix1 Action: Add TEA (Silanol Blocker) OR Increase Buffer Conc. Decision->Fix1 Yes (Moderate) Fix2 Action: Switch to Hybrid Column (e.g., XTerra/XBridge) Decision->Fix2 Yes (Severe) Finalize Step 4: Gradient Optimization & Validation (ICH Q2) Decision->Finalize No (Good Shape) Fix1->Finalize Fix2->Finalize

Figure 1: Decision matrix for method development, focusing on mitigating basic amine interactions.

Experimental Protocols

Reagents & Equipment[1]
  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1]

  • Additives: Formic Acid (FA) or Phosphoric Acid (

    
    ), Triethylamine (TEA) (optional).
    
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: Must be "Base Deactivated".[1][5]

Protocol A: The "Scouting" Gradient (Recommended First Step)

This protocol is designed to locate the analyte's elution window and assess peak purity.

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]7)Protonates the amine; MS compatible.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV at 254 nm (primary) & 280 nmThe benzoyl/phenyl rings absorb strongly here.
Gradient 0 min: 5% B 15 min: 95% B 20 min: 95% B 20.1 min: 5% BWide gradient covers all polarity ranges.[1]

Procedure:

  • Dissolve 1 mg of analyte in 1 mL of 50:50 Water:ACN (Stock Solution).

  • Dilute to 50 µg/mL for injection.[1]

  • Inject 10 µL using the gradient above.

  • Analyze: Note the retention time (

    
    ). If 
    
    
    
    is approx 8-10 mins (middle of gradient), the method is viable.[1]
Protocol B: The Optimized "Gold Standard" Method

If Protocol A shows tailing (Asymmetry factor > 1.5), switch to this robust phosphate buffer method. Phosphate is superior to Formic Acid for suppressing silanol interactions.[1]

Buffer Preparation (20mM Phosphate, pH 3.0):

  • Dissolve 2.72 g

    
     in 900 mL water.[1]
    
  • Adjust pH to 3.0 using diluted Phosphoric Acid (

    
    ).[1]
    
  • Dilute to 1000 mL. Filter through 0.45 µm nylon filter.[1]

Instrument Settings:

ParameterSetting
Column C18 End-capped (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm
Mobile Phase A 20mM Potassium Phosphate Buffer (pH 3.[1]0)
Mobile Phase B Acetonitrile
Mode Isocratic (if simple assay) or Gradient (if impurities present)
Isocratic Ratio 40% A / 60% B (Adjust based on scouting retention)
Flow Rate 1.0 mL/min
Wavelength 254 nm

Why this works: The potassium cations (


) in the buffer compete with the protonated piperazine amine for the silanol sites (

), effectively "blocking" the tailing mechanism.

Validation Framework (ICH Q2 Compliant)

Once the peak shape is symmetrical (


) and retention is stable (

), validate the method.
System Suitability Testing (SST)

Run these checks before every sample set to ensure the "Trustworthiness" of the data.

  • Precision: Inject standard 6 times. RSD of Area must be < 2.0%.[6]

  • Tailing Factor (

    
    ):  Must be < 1.5 (Strict limit for piperazines).
    
  • Resolution (

    
    ):  If impurities exist, 
    
    
    
    .
Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).

  • Acceptance:

    
    .[1]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of pure analyte into the sample matrix (or placebo) at 3 levels.

  • Acceptance: 98.0% - 102.0% recovery.[1]

Troubleshooting & Optimization Logic

If you encounter issues, follow this causal logic tree.

Troubleshooting Problem Issue Detected Tail Peak Tailing (As > 1.5) Problem->Tail Drift Retention Drift Problem->Drift Press High Pressure Problem->Press Sol1 Cause: Silanol Interaction Fix: Use Phosphate Buffer OR Add 0.1% TEA Tail->Sol1 Sol2 Cause: pH Instability Fix: Check Buffer Capacity (Use 25mM+) Drift->Sol2 Sol3 Cause: Particulates Fix: Filter Sample (0.2µm) & Use Guard Column Press->Sol3

Figure 2: Troubleshooting common HPLC issues for piperazine derivatives.

Specific Troubleshooting for 1-(2-methoxybenzoyl)-4-phenylpiperazine:
  • Double Peaks: If you see a split peak, the amide bond might be undergoing slow rotation (rotamers) or the sample solvent is too strong (e.g., dissolved in 100% DMSO injected into high aqueous stream). Fix: Dissolve sample in mobile phase.[1]

  • Carryover: Piperazines stick to metallic injector needles.[1] Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient and column theory).

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).[1]

  • PubChem. (n.d.).[1][8] 1-(2-methoxybenzoyl)piperazine Compound Summary. National Library of Medicine.[8] Link

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

Precision Radioligand Binding Protocols for Benzoylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Focus Application: AMPA Receptor Allosteric Modulation & Sigma-1 Selectivity

Introduction: The Benzoylpiperazine Pharmacophore

Benzoylpiperazine derivatives represent a privileged scaffold in medicinal chemistry, widely explored for their ability to modulate G-protein coupled receptors (GPCRs) and ion channels. Their structural core—a piperazine ring linked to a phenyl group via a carbonyl spacer—provides a versatile template for optimizing lipophilicity and basicity.

However, this scaffold presents distinct challenges in radioligand binding assays:

  • Lipophilicity: High LogP values lead to significant non-specific binding (NSB) to plasticware and filtration matrices.

  • State-Dependent Binding: Many benzoylpiperazines act as Positive Allosteric Modulators (PAMs) , particularly at AMPA receptors (Ampakines).[1] Their binding affinity often depends on the receptor being in an agonist-bound conformation.

  • Off-Target Liability: The scaffold has inherent affinity for Sigma-1 (

    
    ) receptors, necessitating rigorous selectivity profiling.
    

This guide details optimized protocols for characterizing benzoylpiperazine derivatives, specifically targeting the AMPA receptor PAM site (primary therapeutic target) and the Sigma-1 receptor (common off-target/dual-target).

Mechanistic Insight & Assay Strategy

The AMPA Receptor PAM "Trap"

Unlike orthosteric antagonists, benzoylpiperazine PAMs (e.g., BIIB-014 analogs) typically bind to the dimer interface of the Ligand-Binding Domain (LBD). Crucially, this site is conformationally dynamic.[1]

  • Insight: PAMs bind with highest affinity when the receptor is bound to an agonist (Glutamate) but before it desensitizes.

  • Protocol Implication: The binding buffer must contain a saturating concentration of Glutamate (or AMPA) to "lock" the receptor in the conformation that the radioligand ([^3H]PEPA or similar) recognizes. Omitting glutamate will result in false negatives or drastically reduced affinity (

    
    ).
    
Visualization: Allosteric Binding Logic

AMPA_Binding_Mechanism Receptor AMPA Receptor (Apo State) Complex Receptor-Agonist Complex Receptor->Complex + Glu (Required) Glu Glutamate (Agonist) Glu->Complex Stable Stabilized Active State (High Affinity) Complex->Stable + PAM Binding PAM Benzoylpiperazine (PAM) PAM->Stable

Figure 1: State-dependent binding mechanism. Benzoylpiperazine PAMs require the agonist-induced conformational change to bind effectively.

Protocol A: AMPA Receptor PAM Binding Assay

Objective: Determine the affinity (


) of benzoylpiperazine derivatives for the allosteric regulatory site using [^3H]PEPA.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Tissue Source: Rat Cerebral Cortex (rich in AMPA receptors).[2]

  • Radioligand: [^3H]PEPA (Specific Activity > 30 Ci/mmol).[1] Note: [^3H]Fluorowillardiine measures agonist binding; [^3H]PEPA measures the PAM site directly.

  • Non-Specific Binding (NSB) Control: 1 mM Glutamate + 100 μM PEPA (cold).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4.[1]
    
  • Critical Additive: 100 μM L-Glutamate (to saturate orthosteric sites).

Step-by-Step Methodology
1. Membrane Preparation (P2 Fraction)
  • Homogenize rat cerebral cortex in 20 volumes of ice-cold Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose).

  • Centrifuge at 1,000

    
     for 10 min at 4°C to remove nuclear debris.
    
  • Transfer supernatant and centrifuge at 20,000

    
     for 20 min at 4°C.
    
  • Osmotic Shock: Resuspend pellet in ice-cold distilled water (to lyse synaptosomes) and centrifuge again at 20,000

    
    .
    
  • Wash: Resuspend pellet in Assay Buffer and centrifuge 2x more to remove endogenous glutamate. Endogenous glutamate removal is critical to control the exact agonist concentration in the assay.

  • Resuspend final pellet to ~1 mg protein/mL.

2. Assay Setup (96-well format)

Prepare the reaction matrix in polypropylene tubes or deep-well plates.

ComponentVolumeFinal Conc.Notes
Assay Buffer Adjust to 500 μL-Contains 10 mM MgCl

L-Glutamate 50 μL100 μMMANDATORY for PAM binding
Test Compound 50 μLVariable10 concentrations (e.g., 10 pM - 10 μM)
[^3H]PEPA 50 μL~2-4 nMNear

of the radioligand
Membranes 200 μL200-400 μgAdd last to initiate reaction
3. Incubation & Filtration[3][4][5]
  • Incubate: 45 minutes at 4°C .

    • Why 4°C? AMPA receptors desensitize rapidly. While PAMs block desensitization, lower temperatures stabilize the complex and reduce receptor degradation during the assay.

  • Harvesting: Rapidly filter through GF/B glass fiber filters .

    • Pre-treatment: Filters MUST be presoaked in 0.3% Polyethyleneimine (PEI) for >1 hour. Benzoylpiperazines are sticky; PEI neutralizes the negative charge of the glass fiber, preventing the positively charged piperazine nitrogen from sticking non-specifically.

  • Wash: 3 x 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry filters, add scintillant, and count (LSC).

Protocol B: Sigma-1 ( ) Receptor Selectivity Screen

Objective: Assess off-target liability. Benzoylpiperazines often show high affinity for


, which can confound behavioral data (e.g., anti-depressant effects).[1]
Materials
  • Tissue Source: Guinea Pig Brain (highest

    
     density) or Rat Liver.
    
  • Radioligand: -Pentazocine (highly selective ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     agonist).[1]
    
  • NSB Control: 10 μM Haloperidol.

  • Buffer: 50 mM Tris-HCl, pH 8.0 .

    • Note: Sigma receptors bind ligands more robustly at slightly basic pH compared to physiological pH 7.4.

Workflow Summary
  • Membranes: Prepare P2 fraction as above, but final resuspension is in pH 8.0 buffer.

  • Incubation: 120 minutes at 37°C .

    • Contrast: Sigma binding kinetics are slower; physiological temperature ensures equilibrium.

  • Filtration: GF/B filters (PEI presoak optional but recommended for lipophilic ligands).

Data Analysis & Interpretation

Calculating

Convert


 values to 

using the Cheng-Prusoff equation.

[1]
  • 
    : Concentration of radioligand used.[3][6][5][7][8]
    
  • 
    : Dissociation constant of the radioligand (determined via Saturation Binding).[8]
    
Interpreting the Hill Slope ( )

For benzoylpiperazine PAMs, the Hill slope provides structural insights:

  • 
    :  Suggests competitive binding at a single allosteric site (ideal).
    
  • 
    :  Positive cooperativity (rare for simple displacement, but possible if the compound promotes further PAM binding).[1]
    
  • 
    :  Negative cooperativity or multiple binding sites. This is common if the derivative also has weak affinity for the orthosteric site or a secondary allosteric site.
    
Troubleshooting Benzoylpiperazine Assays
IssueProbable CauseCorrective Action
High NSB (>30%) Lipophilicity of benzoyl groupIncrease PEI soak time; Add 0.1% BSA to assay buffer.
Low Specific Binding Receptor desensitization (AMPA)Ensure Glutamate is present; Lower temp to 4°C.
Insoluble Compound "Crash out" in aqueous bufferDissolve in 100% DMSO; keep final DMSO < 1%. Perform serial dilutions in DMSO, not buffer.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction Assembly cluster_2 Phase 3: Separation & Data Membrane Rat Cortex Membrane Prep Mix Reaction Mix: Buffer + Glu (100μM) + [3H]PEPA + Compound Membrane->Mix Filters GF/B Filters (0.3% PEI Soak) Filter Vacuum Filtration (Harvester) Filters->Filter Incubate Incubate 45 min @ 4°C Mix->Incubate Incubate->Filter Count LSC Counting (CPM -> Ki) Filter->Count

Figure 2: Optimized radioligand binding workflow for benzoylpiperazine derivatives.

References

  • Sekiguchi, M., et al. (1997).[1] Distinctive effects of cyclothiazide and 4-[2-(phenylsulfonylamino)ethylthio]-2,6-difluoro-phenoxyacetamide (PEPA) on the decay of AMPA receptor responses.British Journal of Pharmacology . Link[1]

  • Kessler, M., et al. (2008).[1] AMPA receptor binding assays.[9][10][11]Current Protocols in Pharmacology . Link[1]

  • Matsumoto, R.R., et al. (1995).[1] Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism.European Journal of Pharmacology . Link

  • Gifford Bioscience. Radioligand Binding Assay Protocol - General Filtration Methods.Link[1]

Sources

Rational Solvent Selection for the Recrystallization of 1-(2-Methoxybenzoyl)-4-phenylpiperazine: A Thermodynamic and Kinetic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of active pharmaceutical ingredients (APIs) and advanced intermediates requires precise thermodynamic control. For 1-(2-methoxybenzoyl)-4-phenylpiperazine , a lipophilic benzamide derivative of phenylpiperazine, achieving >99% purity via recrystallization is often hindered by its propensity to undergo liquid-liquid phase separation (LLPS), commonly known as "oiling out."

This application note provides drug development professionals with a field-proven, mechanistically grounded guide to selecting the optimal solvent system for this compound. By exploiting the molecule's specific hydrogen-bonding profile and lipophilicity, we detail two self-validating recrystallization protocols designed to maximize yield, purge complex impurities, and ensure a highly crystalline final product.

Physicochemical Profiling & Causality

To design a robust crystallization process, one must first deconstruct the solute's molecular architecture. 1-(2-methoxybenzoyl)-4-phenylpiperazine presents a unique solubility challenge due to its hybrid functional groups:

  • Lipophilic Backbone: The terminal phenyl ring and the piperazine core impart significant non-polar character, making the molecule highly soluble in low-polarity solvents like dichloromethane or chloroform.

  • Hydrogen-Bond Acceptors: The tertiary amide carbonyl, the methoxy ether oxygen, and the piperazine nitrogens serve as strong H-bond acceptors.

  • Lack of Hydrogen-Bond Donors: The molecule possesses no -OH or -NH groups, meaning it cannot self-associate via hydrogen bonding.

The Causality of Solvent Choice: Because the molecule lacks H-bond donors, using a protic solvent (like an alcohol) is highly advantageous. Protic solvents can donate hydrogen bonds to the amide and methoxy groups, highly solvating the molecule at elevated temperatures. As the solution cools, the entropic penalty of maintaining these solvent-solute interactions increases. The lipophilic bulk of the molecule then drives the desolvation process, forcing the molecules to aggregate and form a pure crystalline lattice[1].

Solvent Selection Rationale

Based on computational blend designs and empirical data from structurally analogous phenylpiperazine derivatives, two primary solvent systems emerge as optimal candidates[1][2].

Quantitative Solvent Comparison
Solvent SystemBoiling Point (°C)Dielectric Constant (ε)Polarity IndexSuitability / Rationale
Isopropanol (IPA) 82.618.33.9Ideal single solvent. Protic H-bond donor; provides an excellent thermal solubility gradient[3].
Ethyl Acetate (EtOAc) 77.16.04.4Excellent solubilizer. Polar aprotic; requires an anti-solvent to force nucleation[2].
Heptane 98.41.90.1Ideal anti-solvent. Highly lipophilic; effectively drives supersaturation when paired with EtOAc.
Toluene 110.62.42.4Alternative. Good for azeotropic drying, but its high boiling point can risk thermal degradation[3].
System A: Single-Solvent Cooling (Isopropanol)

Isopropanol (IPA) is the gold standard for moderately pure crude batches (>90%). It provides a steep solubility curve—dissolving the compound readily near reflux (82 °C) while offering minimal solubility at 0–5 °C. This single-solvent approach simplifies solvent recovery and minimizes the risk of local supersaturation spikes[3].

System B: Binary Anti-Solvent (Ethyl Acetate / Heptane)

For crude batches with heavy impurity profiles (<90%), a binary system is required. Ethyl acetate acts as the primary solvent, keeping both the API and polar impurities dissolved. Heptane is titrated in as an anti-solvent to selectively crash out the target molecule while leaving structurally dissimilar impurities in the mother liquor[2].

Mandatory Visualizations

SolventSelection Crude Crude 1-(2-Methoxybenzoyl) -4-phenylpiperazine Purity Assess Crude Purity (HPLC/NMR) Crude->Purity HighPurity Purity > 90% (Fewer Impurities) Purity->HighPurity LowPurity Purity < 90% (Complex Matrix) Purity->LowPurity SingleSolvent Single Solvent System (Isopropanol) HighPurity->SingleSolvent BinarySolvent Binary Solvent System (EtOAc / Heptane) LowPurity->BinarySolvent Dissolution Dissolution near Boiling Point (Thermodynamic Control) SingleSolvent->Dissolution BinarySolvent->Dissolution Cooling Controlled Cooling (0.1 - 0.5 °C/min) Dissolution->Cooling Crystals High-Purity Crystals (> 99%) Cooling->Crystals

Workflow for selecting the optimal recrystallization solvent system based on crude purity.

Experimental Protocols

Protocol A: Single-Solvent Cooling Crystallization (Isopropanol)

Use this protocol for crude material with >90% purity.

  • Dissolution: Suspend the crude 1-(2-methoxybenzoyl)-4-phenylpiperazine in 5 volumes (5 mL/g) of anhydrous Isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the suspension to 80 °C under moderate agitation until complete dissolution occurs. If the solution remains cloudy, add IPA in 0.5 volume increments until clear.

  • Hot Filtration (Self-Validation Step): Rapidly filter the hot solution through a pre-heated Buchner funnel (or in-line filter for scale-up) to remove insoluble mechanical impurities or polymerized byproducts. Causality: Removing heterogeneous nucleation sites prevents the premature crashing out of impurities.

  • Controlled Cooling: Transfer the filtrate to a controlled-temperature vessel. Cool the solution from 80 °C to 20 °C at a strict rate of 0.2 °C/min .

  • Maturation & Isolation: Hold the suspension at 20 °C for 2 hours, then cool to 0–5 °C for an additional hour. Isolate the crystals via vacuum filtration and wash the filter cake with 1 volume of ice-cold IPA.

  • Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Protocol B: Binary Anti-Solvent Crystallization (EtOAc / Heptane)

Use this protocol for highly impure crude material (<90% purity).

  • Primary Dissolution: Dissolve the crude material in a minimum amount of Ethyl Acetate (approx. 3–4 volumes) at 70 °C.

  • Anti-Solvent Titration: Begin dropwise addition of hot Heptane (heated to 60 °C to prevent premature localized cooling). Continue addition until the solution reaches the cloud point (a faint, persistent turbidity).

  • Thermal Annealing (Self-Validation Step): Once the cloud point is reached, add exactly 0.1 volumes of EtOAc to clarify the solution, then hold the temperature at 70 °C for 15 minutes. Causality: This ensures the system is sitting precisely at the edge of the metastable zone, primed for uniform nucleation rather than oiling out.

  • Seeding (Optional but Recommended): Introduce 0.5% w/w of pure 1-(2-methoxybenzoyl)-4-phenylpiperazine seed crystals.

  • Cooling & Isolation: Cool the mixture at 0.1 °C/min to 10 °C. Filter the resulting crystalline slurry and wash with a 1:4 mixture of cold EtOAc/Heptane.

Mechanistic Troubleshooting: Oiling Out (LLPS)

The most common failure mode when crystallizing lipophilic piperazine amides is Liquid-Liquid Phase Separation (LLPS), where the API separates as an impure, viscous oil rather than a crystalline solid. This occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve before crossing the solubility curve[1].

Prevention Strategies:

  • Reduce the Cooling Rate: Rapid cooling pushes the system into the labile zone, forcing rapid phase separation. Maintaining a cooling rate of <0.5 °C/min keeps the system in the metastable zone.

  • Adjust the Solvent Ratio: If oiling out occurs in the EtOAc/Heptane system, it indicates the solvent mixture is too "poor" (too much Heptane). Increase the EtOAc fraction by 10% to shift the melting point of the solute-solvent mixture above the saturation temperature.

OilingOut Supersaturated Supersaturated Solution Metastable Metastable Zone (Optimal) Supersaturated->Metastable Slow Cooling Labile Labile Zone (Rapid Crash) Supersaturated->Labile Fast Cooling Nucleation Controlled Nucleation Metastable->Nucleation LLPS Liquid-Liquid Phase Separation (Oiling Out) Labile->LLPS High Impurity Amorphous Amorphous Solid / Impure Oil LLPS->Amorphous PureCrystals Pure Crystalline Lattice Nucleation->PureCrystals

Thermodynamic pathways illustrating controlled nucleation versus liquid-liquid phase separation.

References

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Purification of 1-[2-(2,4-dimethylphenylsulfanyl)
  • Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control Source: CrystEngComm (RSC Publishing) URL:[Link]

Sources

Application Note: In Vivo Behavioral Assays for Phenylpiperazine-Based Anxiolytics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phenylpiperazine derivatives (e.g., mepiprazole, HBK-14, LQFM005) represent a highly promising class of non-benzodiazepine anxiolytics and antidepressants[1][2][3]. Unlike traditional benzodiazepines that target the GABA-A receptor complex—often inducing unwanted sedation, myorelaxation, and dependence—phenylpiperazines primarily modulate the central serotonergic (5-HT) system[4].

The causality behind their anxiolytic efficacy is rooted in their specific receptor affinity profiles, primarily targeting 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors[1][5].

  • 5-HT1A Receptors: These are Gi/o-protein coupled receptors. Postsynaptic activation of 5-HT1A in the limbic system (such as the amygdala and hippocampus) inhibits adenylyl cyclase, leading to neuronal hyperpolarization and profound anxiolytic effects[6][7].

  • 5-HT2C Receptors: Conversely, 5-HT2C receptor activation in regions like the bed nucleus of the stria terminalis (BNST) or the amygdala is typically anxiogenic. Therefore, phenylpiperazines that act as 5-HT2C antagonists confer additional anxiolytic benefits by blocking this stress-responsive pathway[5][7].

MechanisticPathway PP Phenylpiperazine Derivatives HT1A 5-HT1A Receptor (Partial Agonism) PP->HT1A Activates HT2C 5-HT2C / 5-HT7 Receptors (Antagonism) PP->HT2C Blocks Gi Gi/o Protein Activation (Inhibits Adenylyl Cyclase) HT1A->Gi Gq Gq Protein Inhibition (Decreases IP3/DAG) HT2C->Gq Hyper Neuronal Hyperpolarization (Limbic System) Gi->Hyper Gq->Hyper Anx Anxiolytic Effect Hyper->Anx

Serotonergic signaling pathways mediating the anxiolytic effects of phenylpiperazines.

Designing a Self-Validating Experimental System

To rigorously evaluate the anxiolytic potential of novel phenylpiperazines, researchers must establish a self-validating experimental system. It is not enough to simply observe a reduction in anxiety-like behavior; one must prove the mechanistic causality of that behavior.

This is achieved by employing specific receptor antagonists as pre-treatments. For example, WAY-100635 is a highly selective 5-HT1A antagonist. If the administration of WAY-100635 prior to the phenylpiperazine completely abolishes the compound's anxiolytic effect in behavioral assays, the researcher successfully validates that the behavioral change is causally dependent on 5-HT1A activation[3].

Workflow Acclim Animal Acclimatization (1 Hour) PreTreat Pre-treatment (WAY-100635) Mechanistic Control Acclim->PreTreat Dosing Test Compound Administration (Phenylpiperazine) Acclim->Dosing PreTreat->Dosing Incub Incubation (30-60 Mins) Dosing->Incub Assay Behavioral Assay (EPM / OFT / LDB) Incub->Assay Analysis Automated Video Tracking & Analysis Assay->Analysis

Self-validating in vivo workflow for evaluating phenylpiperazine anxiolytics.

Step-by-Step Behavioral Protocols

Protocol A: Elevated Plus Maze (EPM)

Rationale: The EPM exploits the natural conflict in rodents between the drive to explore novel environments and the innate aversion to open, elevated spaces. Phenylpiperazines with 5-HT1A agonist properties reliably increase the time spent in the open arms without acting as muscle relaxants[1][3].

Methodology:

  • Acclimation: Transfer animals to the dimly lit testing room 1 hour prior to the experiment. Stress from transport can elevate baseline cortisol and create false negatives.

  • Mechanistic Validation (Control Group): 15 minutes prior to administering the test compound, inject the control cohort with WAY-100635 (0.3 mg/kg, s.c.) to block 5-HT1A receptors[3].

  • Dosing: Administer the phenylpiperazine derivative (e.g., LQFM005 at 12-24 µmol/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection[3].

  • Incubation: Wait 30–60 minutes to allow for optimal blood-brain barrier penetration and receptor binding[8].

  • Testing: Place the rodent in the center zone of the EPM apparatus, facing an open arm.

  • Recording: Record the session for exactly 5 minutes using an overhead camera integrated with automated tracking software (e.g., Noldus EthoVision).

  • Metrics: Quantify the percentage of time spent in open arms and the total number of open arm entries.

  • Sanitization: Thoroughly clean the maze with 70% ethanol between subjects to eliminate olfactory cues from previous animals.

Protocol B: Open Field Test (OFT)

Rationale: The OFT serves a dual, highly critical purpose. It measures anxiolytic-like behavior (time spent in the unprotected center zone) while simultaneously validating that the compound does not cause sedative or locomotor-impairing side effects (measured by total distance traveled). Traditional benzodiazepines often reduce total crossings due to sedation, whereas successful phenylpiperazines preserve spontaneous locomotor activity[4][8].

Methodology:

  • Apparatus Setup: Utilize a circular or square arena (e.g., 36 cm diameter x 20 cm height) with a designated, virtual "center zone" programmed into the tracking software[8].

  • Dosing & Incubation: Administer test compounds (vehicle, diazepam control, and phenylpiperazine) and observe a 60-minute incubation period[8].

  • Execution: Place the animal directly in the center of the arena to initiate the test.

  • Recording: Track the animal's movement for 5 to 10 minutes.

  • Metrics: Extract data for total distance traveled (cm) to assess motor coordination/sedation, and time spent in the center (s) to assess anxiolysis[3][8].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of a prototypical 5-HT1A-targeting phenylpiperazine (such as LQFM005 or HBK-14) compared to a vehicle and a traditional benzodiazepine (Diazepam)[1][3][8].

Treatment GroupEPM: % Time in Open ArmsOFT: Time in Center (s)OFT: Total Distance (cm)Mechanistic Inference
Vehicle (Control) ~10 - 15%~20 - 30~2500Baseline Anxiety
Diazepam (2 mg/kg) ~40 - 50%~60 - 80~1500 (Decreased)GABA-A mediated anxiolysis + Sedation
Phenylpiperazine (Mid Dose) ~35 - 45%~55 - 75~2400 (Unchanged)5-HT1A mediated anxiolysis without sedation
Phenylpiperazine + WAY-100635 ~12 - 18%~25 - 35~2500Reversal confirms 5-HT1A dependence

Note: Data represents generalized expected ranges based on validated in vivo studies of phenylpiperazine derivatives. Actual values will vary based on the specific compound's Ki affinity and intrinsic efficacy.

References

  • Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action.PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEICxmw-nhefWZk-tMHmobVnvQioJHkVIhOw2gNpm8rb4_ei4FsubYh03SYcIkunDoT9KXOmaH1KpQRM3AZaAOB0bJQ8hdoPtPg0voY5FHYEBhLDKHxAjukGmbHFrq1uINLeQ==]
  • Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists in Animal Models.PLoS ONE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6Cq0wyc145pO5iLw348wcMGOyrJLcRQg-BeASZtA3znIEpnLBJx_mRiDRFIbIFm-iDoIZ4rzQ9jCaRaXYv_2doFBgujP3qNKxBAs62jl0zU0E7xvzUByCCrWUbZaGSeaEwIHKsXBOQvpRRMuUpiH0RM-r5heG17nbhKHG4cTQfWHuA==]
  • Mepiprazole.Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEAfV2QmZlJI6i50v7Dw-OuMKE8JiiGfP5Z2wEWs2rrStHOYWVerjNxNWay32G6WGIm8IZ3xdhfZtTUoqQ6h28cRGo-pONAgsNfg1hNJj9H6BGRUbXC_84rPt_fdEBP5Xjuao=]
  • Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice.PubMed (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJxHlqpm4pbKEI2ixEVMb5WOW5RUGDAVii9M4-ge5mmX6IlIhhXnE-zj130Ir8DQKmk76I_zUkSP5Z8hJLDfPsMPLCNqV687eVidbF99cAGhwCdMSlopfrz80wrvg8_WTmKbM=]
  • Central pharmacological activity of a new piperazine derivative.Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKxqbNKMz432XgPrZu2c2QmBloBoqafu_G4G5n59L47Gr0XHnOoSx07jTO_3Kec1Exw0fWKXRkPupnCjkKm7I9cyTHD3r9BPx30KehmLHfq1iKSHe7dFEZHvVUoocO4b_rLrWO1ZXZRVDI-UMHA4jtpJON6DpiSN5iiekGCHjy_RdVuZ6PVV5q9whqVx5Li2tMU1BdAYx0ysb4m1KxBpfbzmWCu_dxir35TJeoLza8g==]
  • Exercise reduces the anxiogenic effects of meta-chlorophenylpiperazine: The role of 5-HT2C receptors in the bed nucleus of the stria terminalis.Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE82_eeZU0sSDbU-QNno5_L3q_kXKGLxhChHm2cEK9qAYbQzDlM2zZAVsx1Zfo3MyWCXQfY_1WOgrzD2-GivH7ouQxlJFvexP5AsjV6Ips6AKq5L0fUoFvAGcbIWF9E9DkPw7Pv37YisQedQnltlykHyZKrxVJZZG7YX66FKtCbtH_WlEOw4TGkXWErXYRBCRM50tjP8y0I1qQGsojd]
  • 5-HT1A Receptors in Psychopharmacology.Psychopharmacology Institute.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs9Lg0W0SNvPzYtYXEuv_A4qSc4e1Odq5w1W8HG4sWiV_XK8683gnTcTHF3sH1-4tbQtTb5T9tShFvthqd2v6x8_CPbfBlUU852PbHRnr59m1QuLaEpddepws2rFwkrag-kr-kerlnWIog-ZSjinR5oeYlN0sAqUUed4pbikdt3BkFyeHEEppiid-k78Y10QK-hM3jQHlAUmqd]
  • Anxiolytic effects of 5-HT1A receptors and anxiogenic effects of 5-HT2C receptors in the amygdala of mice.PMC (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5OhnGuUu0_Wu7Q-OvU65BzbuK5Th7UwsltuCMR4zb6E1DWCfj8YcMXBN-uPN1AgPeFjwZ3pZ4Nu8fjAeby2Zq8NYLgFiRc9grRYc23obAnJzdsUZkgJRXcUVw-GFJVqfq3CpoIHEZAXvJ1g==]

Sources

Application Note: Synthesis and Isolation of 1-(2-Methoxybenzoyl)-4-phenylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Therapeutic Relevance

Arylpiperazine derivatives are privileged pharmacophores in medicinal chemistry, functioning as critical structural motifs in a vast array of central nervous system (CNS) therapeutics. They are particularly renowned for their tunable affinity toward serotonergic (e.g., 5-HT₁ₐ, 5-HT₂ₐ) and dopaminergic (e.g., D₂, D₃) receptors [1]. The amidation of 1-phenylpiperazine with diverse aryl acid chlorides is a cornerstone reaction in combinatorial library synthesis, enabling rapid structure-activity relationship (SAR) exploration[2].

This application note details the optimized, step-by-step synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine hydrochloride . By focusing on stoichiometric precision, mechanistic causality, and rigorous isolation techniques, this guide provides a self-validating protocol designed for high-yield production and high-purity isolation suitable for downstream biological assays.

Mechanistic Causality & Experimental Design

To ensure a robust and reproducible workflow, every reagent and condition has been selected based on specific chemical principles:

  • Nucleophilic Acyl Substitution: The secondary aliphatic amine of 1-phenylpiperazine (pKa ~9.0) acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of 2-methoxybenzoyl chloride.

  • Role of the Base (Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl). Without a scavenger, this HCl would protonate the unreacted 1-phenylpiperazine, rendering it non-nucleophilic and capping the theoretical yield at 50%. Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the HCl, driving the reaction to completion[3].

  • Thermal Control (0 °C to RT): The acylation of secondary amines is highly exothermic. Dropwise addition of the acid chloride at 0 °C prevents localized heating, which could otherwise lead to the degradation of the acid chloride or the formation of dark, tarry oxidation byproducts.

  • Anhydrous Salt Formation: In the resulting amide product, the highly basic aliphatic nitrogen has been consumed. The only remaining basic site is the nitrogen attached to the phenyl ring, which is weakly basic (pKa ~3.0) due to lone-pair delocalization into the aromatic system. Consequently, salt formation requires a strong, anhydrous acid (e.g., 2M HCl in diethyl ether) to force protonation and precipitate the stable anilinium-like hydrochloride salt without hydrolytic dissociation.

Synthetic Workflow Visualization

Workflow N1 1-Phenylpiperazine + 2-Methoxybenzoyl chloride N2 Amidation Reaction (DCM, TEA, 0°C → RT) N1->N2 N-Acylation N3 Aqueous Workup (NaHCO₃, Brine) N2->N3 Quench & Wash N4 Free Base Isolation (Organic Extraction) N3->N4 Phase Separation N5 Salt Formation (2M HCl in Ether) N4->N5 Protonation N6 Target Compound: HCl Salt Precipitation N5->N6 Crystallization

Figure 1: Synthetic workflow for 1-(2-methoxybenzoyl)-4-phenylpiperazine hydrochloride preparation.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. Maintaining these exact molar equivalents is critical to prevent the necessity of complex chromatographic purification.

Reagent / SolventMolecular Weight ( g/mol )EquivalentsAmountMoles (mmol)Role
1-Phenylpiperazine 162.231.001.62 g (1.53 mL)10.0Nucleophile
2-Methoxybenzoyl chloride 170.591.051.79 g (1.49 mL)10.5Electrophile
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)15.0Acid Scavenger
Dichloromethane (DCM) 84.93-25.0 mL-Aprotic Solvent
2M HCl in Diethyl Ether 36.461.206.00 mL12.0Salt Precipitator

Detailed Experimental Protocol

Preparation of the Free Base
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Loading: Add 1-phenylpiperazine (1.62 g, 10.0 mmol) and anhydrous dichloromethane (20 mL) to the flask. Stir to achieve a homogenous solution.

  • Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2-methoxybenzoyl chloride (1.79 g, 10.5 mmol) in 5 mL of anhydrous DCM. Attach an addition funnel and add this solution dropwise over 15 minutes to control the exothermic acylation.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Self-Validation Step: Monitor progression via Thin Layer Chromatography (TLC) using 5% MeOH in DCM. The disappearance of the amine spot (ninhydrin-active) and the emergence of a higher

      
       UV-active spot confirms completion.
      
Aqueous Workup & Isolation
  • Quenching: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate (

    
    ). Causality: This hydrolyzes any residual acid chloride into the water-soluble sodium salt of 2-methoxybenzoic acid, ensuring it partitions into the aqueous layer.
    
  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an additional 15 mL of DCM.

  • Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl) to pre-dry the organic phase and remove residual inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (

    
    ). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude free base as a viscous oil or off-white solid.
    
Hydrochloride Salt Precipitation
  • Solubilization: Dissolve the crude free base completely in 15 mL of anhydrous diethyl ether (if insoluble, add a minimal amount of ethyl acetate until clear).

  • Protonation: Cool the solution to 0 °C. Vigorously stir the solution and add 2M HCl in diethyl ether (6.0 mL, 12.0 mmol) dropwise. A white precipitate will form immediately.

  • Crystallization & Recovery: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization. Filter the precipitate through a Büchner funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL) to remove any unreacted starting materials or organic impurities.

  • Drying: Dry the solid in a vacuum desiccator over

    
     overnight to yield the pure 1-(2-methoxybenzoyl)-4-phenylpiperazine hydrochloride.
    

Troubleshooting & Optimization

  • Issue: Poor Salt Crystallization (Gummy Residue)

    • Cause: Introduction of ambient moisture during the HCl addition, or the use of hygroscopic solvents, causing the weakly basic anilinium salt to partially hydrolyze.

    • Solution: Ensure all solvents (especially diethyl ether) are strictly anhydrous. If a gum forms, decant the solvent, triturate the residue with hot ethyl acetate, and allow it to cool slowly to induce crystallization.

  • Issue: Complex NMR Spectra

    • Cause: Amide bond resonance. Due to the partial double-bond character of the C-N amide bond, rotation is restricted.

    • Solution: This is not a failure of the synthesis. In ¹H NMR, the piperazine methylene protons will often appear as broad multiplets or distinct sets of peaks (rotamers) at room temperature. Running the NMR experiment at an elevated temperature (e.g., 60 °C in DMSO-

      
      ) will coalesce these peaks, confirming structural purity.
      

References

  • Vertex Pharmaceuticals Inc. (1998). Combinatorial libraries of peptidomimetic aminothioether acids (Patent No. WO1998046786A1).
  • DSM IP Assets BV. (2009). Stereoselective synthesis of -1-methyl-3-phenylpiperazine (Patent No. CN101472901A).
  • Duan, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Advances, 12(7), 4165-4180. Royal Society of Chemistry.[Link]

Dose-response curve generation for 1-aroyl-4-arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Dose-Response Curve Generation for 1-Aroyl-4-Arylpiperazines

Abstract

This guide provides a rigorous protocol for generating accurate dose-response curves (DRCs) for 1-aroyl-4-arylpiperazines. This chemical scaffold, common in GPCR ligands (e.g., 5-HT1A,


1-adrenergic) and cytotoxic agents, presents specific challenges regarding lipophilicity and aqueous solubility. This protocol mitigates compound precipitation and "hook effect" artifacts through a validated intermediate dilution strategy and 4-parameter logistic (4PL) regression analysis.

Introduction: The Scaffold & The Challenge

1-aroyl-4-arylpiperazines are "privileged structures" in medicinal chemistry. The piperazine ring provides a semi-rigid linker, while the aryl and aroyl tails modulate receptor affinity and metabolic stability.

  • The Pharmacological Context: These compounds often target membrane-bound receptors (GPCRs) or intracellular tubulin.

  • The Technical Challenge: The N4-nitrogen is basic (pKa ~8.5–9.5), while the aroyl moiety increases lipophilicity (

    
    ). In standard physiological buffers (pH 7.4), these compounds are prone to micro-precipitation  at high concentrations (
    
    
    
    ), leading to false negatives (loss of potency) or false positives (non-specific aggregation).

Core Directive: The protocol below prioritizes solubility assurance over speed. We utilize a "Self-Validating" intermediate plate step to ensure compound homogeneity before biological exposure.

Pre-Analytical Considerations

Solvent & Stock Preparation
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (99.9%).

  • Stock Concentration: Prepare at 10 mM . Higher concentrations (e.g., 100 mM) often lead to crashing out upon freeze-thaw cycles for this specific scaffold.

  • Storage: Aliquot into single-use amber glass vials (to prevent plasticizer leaching) and store at -20°C.

Acoustic vs. Tip-Based Dispensing
  • Recommendation: Use Acoustic Liquid Handling (e.g., Echo®) if available.

  • Causality: Arylpiperazines are "sticky" (lipophilic). Traditional pipette tips retain small volumes of the compound, causing carryover and inaccurate serial dilutions. Acoustic energy ejects droplets without contact, eliminating tip adhesion errors.

Experimental Protocol: The "Intermediate Plate" Method

Directly adding high-concentration DMSO stock to a cell/protein assay plate often causes immediate, invisible precipitation. We use an Intermediate Dilution Plate to buffer this transition.

Step 3.1: Workflow Visualization

Workflow Stock 10mM DMSO Stock Dilution Serial Dilution (100% DMSO) Stock->Dilution 1:3 Series Intermediate Intermediate Plate (10% DMSO in Media) Dilution->Intermediate 1:10 Dilution QC QC: OD600 Check (Precipitation?) Intermediate->QC Validate QC->Dilution Fail: Sonicate/Dilute Assay Assay Plate (Final: 0.5% DMSO) QC->Assay Transfer 5µL Read Plate Reader (Abs/Lum/Fl) Assay->Read Incubate

Caption: Figure 1. The "Intermediate Plate" workflow prevents compound precipitation shock by stepping down DMSO concentrations prior to assay exposure.

Step 3.2: Serial Dilution (Compound Source Plate)

Objective: Generate a 10-point dose curve with 1:3 dilution steps.

  • Plate: 384-well Polypropylene (PP) V-bottom plate (low binding).

  • Top Concentration: Dispense 30 µL of 10 mM stock into Column 1.

  • Diluent: Dispense 20 µL of 100% DMSO into Columns 2–10.

  • Transfer: Transfer 10 µL from Col 1 to Col 2. Mix 5x. Repeat across the plate.

    • Result: A gradient from 10 mM down to ~0.5 µM in 100% DMSO.

Step 3.3: The Intermediate Plate (Critical Step)
  • Prep: Fill a new sterile plate with 45 µL of assay buffer (or serum-free media).

  • Transfer: Transfer 5 µL from the Compound Source Plate to this Intermediate Plate.

  • Mix: Shake at 1000 rpm for 60 seconds.

    • Result: Concentration is now 1 mM (Top) in 10% DMSO .

  • Validation (The "Self-Validating" Pillar):

    • Place this plate in a reader and measure Absorbance at 600-650 nm .

    • Logic: If OD > 0.05 in high-concentration wells compared to blank, the compound has precipitated. STOP. Do not proceed to the assay. Sonicate or lower the top concentration.

Step 3.4: Assay Plate Transfer
  • Cells/Protein: Plate contains 45 µL of cells/reagents.

  • Final Transfer: Transfer 2.5 µL from the Intermediate Plate to the Assay Plate.

    • Final Conditions: Top concentration = 50 µM (approx); Final DMSO = 0.5% .

    • Note: 0.5% DMSO is generally tolerated by most mammalian cell lines (HEK293, CHO) used for arylpiperazine screening.

Data Acquisition & Analysis

Normalization

Raw units (RLU/OD) must be normalized to controls on the same plate to account for edge effects.

Control TypeDescriptionValue Assignment
High Control (HPE) Cells + Known Inhibitor (or Lysis buffer)0% Viability / 100% Inhibition
Low Control (ZPE) Cells + DMSO Vehicle (0.5%)100% Viability / 0% Inhibition


Curve Fitting (The Hill Equation)

Do not use linear regression. Use a 4-Parameter Logistic (4PL) non-linear regression model.



  • X: Log of compound concentration.

  • Y: Normalized response.

  • Hill Slope: Describes the steepness. For 1-aroyl-4-arylpiperazines binding to a single site, this should be close to -1.0 (inhibitor) or 1.0 (agonist).

    • Expert Insight: If Hill Slope > 2.0, suspect non-specific binding or compound aggregation (micelle formation).

Quality Control: Z-Factor

Calculate the Z-factor for every plate to ensure assay robustness.



  • Target: Z > 0.5 is required for quantitative screening.

Troubleshooting Specific to Arylpiperazines

The Hook Effect (Bell-Shaped Curve)
  • Symptom: At the highest doses (e.g., 50 µM), the signal recovers (viability increases or inhibition decreases) compared to 10 µM.

  • Cause:

    • Precipitation: Compound falls out of solution, effectively lowering the soluble concentration.

    • Fluorescence Quenching: The aryl ring may absorb/fluoresce at the assay readout wavelength.

  • Solution: Manually exclude the top points from the 4PL fit if precipitation is confirmed via the OD600 check (Step 3.3).

Lysosomal Trapping
  • Symptom: High potency in cell-based assays (

    
     < 10 nM) but low potency in biochemical assays.
    
  • Mechanism: The basic piperazine nitrogen becomes protonated in acidic lysosomes, trapping the drug inside the cell and artificially increasing local concentration.

  • Validation: Perform the assay in the presence of 100 µM Chloroquine (blocks lysosomal acidification) to see if potency shifts.

Visualizing the Dilution Logic

DilutionLogic cluster_0 Plate Map Logic (1:3 Dilution) Conc 30 µM 10 µM 3.33 µM 1.11 µM 0.37 µM ... Log -4.52 -5.0 -5.47 -5.95 -6.43 ... Conc:c1->Log:l1 Log Transform Conc:c2->Log:l2 Conc:c3->Log:l3 Analysis 4PL Regression Input Log->Analysis X-Axis Data

Caption: Figure 2. Data transformation logic. Concentrations are log-transformed to generate the sigmoidal X-axis required for the Hill Equation.

References

  • NIH Assay Guidance Manual. Sittampalam GS, et al.[1] "Assay Guidance Manual [Internet]."[1][2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1]

  • GraphPad Curve Fitting Guide. Motulsky, H. "The Guide to Curve Fitting." GraphPad Software.

  • Arylpiperazine Scaffold Pharmacology.Mokrosz, J. L., et al. "Structure-activity relationship studies of CNS agents. Part 25: 1-Aroyl-4-(1H-indol-3-yl)piperazines." Archiv der Pharmazie, 1995. (Contextual grounding for scaffold solubility and basicity).
  • Z-Factor Definition. Zhang JH, Chung TD, Oldenburg KR. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J Biomol Screen. 1999;4(2):67-73.

Sources

Application Note: Formulation Strategies for Lipophilic Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine amides represent a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors, antipsychotics, and antivirals (e.g., Indinavir, Imatinib intermediates). However, the addition of lipophilic amide side chains often pushes these molecules into Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV.

This guide provides a technical roadmap for formulating lipophilic piperazine amides. Unlike generic formulation guides, we focus on exploiting the specific physicochemical handle of the piperazine nitrogen (pKa ~9.8 and ~5.4) and the amide linker to engineer solubility and bioavailability.

Physicochemical Profiling & Decision Logic

Before selecting a formulation strategy, a rigorous pre-formulation assessment is required. Piperazine amides possess a unique "switchable" polarity due to the ionizable piperazine ring, which must be characterized against the lipophilicity of the amide tail.

Critical Parameters
ParameterMethodRelevance to Piperazine Amides
pKa Potentiometric TitrationThe piperazine ring typically offers two basic centers. The distal nitrogen (N4) is usually the most basic (pKa 8–9), while the amide-proximal nitrogen (N1) is less basic due to electron withdrawal.
LogP / LogD Shake-Flask / HPLCHigh LogP (>3) indicates suitability for lipid-based systems. LogD at pH 7.4 vs. pH 1.2 determines if ionization can sustain solubility in the intestine.
Tm (Melting Point) DSCHigh Tm (>200°C) suggests high crystal lattice energy ("Brick Dust"), making salt formation or Amorphous Solid Dispersion (ASD) preferred over lipids.
Formulation Decision Tree

The following logic gate determines the optimal strategy based on the compound's specific properties.

FormulationDecisionTree Start Start: Lipophilic Piperazine Amide Check_pKa Is Piperazine N Basic? (pKa > 4.0) Start->Check_pKa Check_LogP LogP Assessment Check_pKa->Check_LogP No / Weak Base Strategy_Salt STRATEGY 1: Salt Formation (HCl, Mesylate, Succinate) Check_pKa->Strategy_Salt Yes (Primary Strategy) Check_Tm Melting Point (Tm) Check_LogP->Check_Tm LogP > 3 (Grease Ball) Strategy_ASD STRATEGY 3: Amorphous Solid Dispersion (HPMC-AS, PVP-VA) Check_LogP->Strategy_ASD LogP < 3 (Brick Dust) Strategy_Lipid STRATEGY 2: Lipid Formulation (SEDDS/SMEDDS) Check_Tm->Strategy_Lipid Tm < 150°C (Lipid Soluble) Check_Tm->Strategy_ASD Tm > 200°C (High Lattice Energy) Strategy_Salt->Check_LogP If Salt Solubility Low Strategy_Nano Nanomilling Strategy_Lipid->Strategy_Nano If Solubility in Lipid Low

Figure 1: Decision logic for selecting formulation strategies based on pKa, LogP, and Melting Point.

Strategy 1: Salt Engineering

Best For: Compounds with a basic piperazine nitrogen (pKa > 4) and moderate lipophilicity.

The piperazine ring is an excellent candidate for salt formation. However, the lipophilic amide tail can lead to "hydrophobic salts" that precipitate as gums rather than crystals.

Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that increases aqueous solubility without forming hygroscopic gums.

Materials:

  • API (Piperazine Amide)

  • Counter-ions (Class 1): Hydrochloric acid, Methanesulfonic acid, Sulfuric acid.

  • Counter-ions (Class 2/3): Tartaric acid, Citric acid, Succinic acid (for milder pH modulation).

  • Solvents: Methanol, Acetone, Isopropanol, Ethyl Acetate.

Workflow:

  • Stoichiometry Calculation: Determine molar equivalents based on the number of basic nitrogens. For piperazines, target both 1:1 (mono-salt) and 1:2 (di-salt) ratios.

  • Dissolution: Dissolve 50 mg of API in the minimal volume of hot solvent (approx. 50-60°C).

  • Acid Addition: Add the acid solution dropwise while stirring.

    • Note: For HCl, use solutions in ethanol or diethyl ether to avoid adding excess water.

  • Crystallization:

    • Slow Cool: Allow to cool to RT over 4 hours.

    • Anti-solvent: If no precipitate, add cold diethyl ether or heptane.

  • Harvest & Characterize: Filter solids and analyze via XRPD (to confirm crystallinity) and DSC (to check melting point).

  • Solubility Test: Measure equilibrium solubility of the hit salts in water and SGF (Simulated Gastric Fluid).

Expert Insight: For highly lipophilic piperazines, organic sulfonates (Mesylates, Tosylates) often yield better crystallinity and lipophilicity-balance than simple halides like HCl, which may create a "common ion effect" issue in the stomach [1].

Strategy 2: Lipid-Based Drug Delivery (SEDDS)

Best For: "Grease ball" molecules (LogP > 4, Tm < 150°C) where salt formation fails or bioavailability is limited by solvation kinetics.

Self-Emulsifying Drug Delivery Systems (SEDDS) utilize the lipophilic nature of the amide tail to solubilize the drug in an oil/surfactant pre-concentrate. Upon contact with gastric fluid, this spontaneously forms a nano-emulsion.

Protocol: Construction of Pseudo-Ternary Phase Diagrams

Objective: Define the region of stable microemulsion formation.

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Maisine CC.

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P or PEG 400.

Step-by-Step Methodology:

  • Component Mixing: Prepare a series of surfactant:co-surfactant (Smix) ratios (e.g., 1:1, 2:1, 3:1).

  • Oil Addition: For each Smix ratio, mix with the oil phase in ratios from 1:9 to 9:1 (w/w).

  • Titration:

    • Place the Oil/Smix mixture in a vial.

    • Titrate dropwise with distilled water at 37°C under moderate stirring.

  • Visual Assessment: Record the volume of water added when the system transitions from:

    • Clear/Transparent (Microemulsion/Nanoemulsion) → SUCCESS

    • Turbid/Milky (Coarse Emulsion) → BORDERLINE

    • Phase Separation → FAIL

  • Drug Loading: Once the stable region is mapped, dissolve the piperazine amide in the Oil/Smix concentrate at 80-90% of its saturation solubility.

SEDDS_Workflow Select 1. Excipient Selection (Solubility Screening) Smix 2. Smix Preparation (Surfactant + Co-Surf) Select->Smix PhaseMap 3. Phase Diagram (Water Titration) Smix->PhaseMap Load 4. Drug Loading (Dissolve API in Pre-concentrate) PhaseMap->Load Char 5. Characterization (Droplet Size, Zeta Potential) Load->Char

Figure 2: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).

Expert Insight: Piperazine amides are prone to oxidative degradation at the nitrogen center. When using ethoxylated surfactants (like Tween or Cremophor), ensure they are peroxide-free or add an antioxidant like BHT (Butylated hydroxytoluene) to the lipid formulation [2].

Strategy 3: Amorphous Solid Dispersions (ASD)

Best For: "Brick dust" molecules (High Tm, High LogP) that do not dissolve in lipids.

ASDs trap the drug in a high-energy amorphous state within a polymer matrix. The basic nitrogen of piperazine can interact via hydrogen bonding with acidic polymers (e.g., HPMC-AS), stabilizing the amorphous form.

Protocol: Solvent Evaporation Screening
  • Polymer Selection:

    • PVP-VA64: Good general solubility.

    • HPMC-AS (L/M/H grades): Acidic polymer; interacts with basic piperazine to prevent recrystallization.

  • Solvent System: Dichloromethane:Methanol (1:1) is standard for piperazine amides.

  • Preparation:

    • Prepare solutions with Drug:Polymer ratios of 1:1, 1:2, and 1:3 (w/w).

    • Total solid concentration: 10% w/v.

  • Drying: Rotary evaporate (small scale) or Spray Dry (Buchi B-290).

    • Spray Drying Parameters: Inlet Temp 80°C, Outlet Temp 45-50°C, Aspirator 100%.

  • Stability Stress Test: Store at 40°C/75% RH for 1 week. Analyze via XRPD. If peaks appear, the ratio or polymer is insufficient.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews. [Link]

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[5][6][7][8] Nature Reviews Drug Discovery. [Link]

  • Vasconcelos, T., et al. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[4][9][10] Drug Discovery Today. [Link]

  • FDA Guidance for Industry. (2021). Bioavailability Studies Submitted in NDAs or INDs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Amide Bond Formation in Sterically Hindered Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic synthesis: forming amide bonds with sterically hindered benzoyl chlorides (such as 2,6-disubstituted derivatives).

This guide moves beyond generic protocols. It is engineered to provide you with the mechanistic causality behind reaction failures and equip you with self-validating methodologies to overcome extreme steric barriers.

Diagnostic Workflow

Before adjusting your protocol, it is critical to diagnose the specific kinetic barrier preventing your coupling. Use the decision matrix below to identify the optimal synthetic strategy.

TroubleshootingFlow Start Amide Coupling Failed (Hindered Benzoyl Chloride) CheckAmine Is the amine also sterically hindered or electron-deficient? Start->CheckAmine YesAmine Yes CheckAmine->YesAmine NoAmine No CheckAmine->NoAmine AcylFluoride Switch to Acyl Fluoride (e.g., DAST, BTFFH) YesAmine->AcylFluoride DMAP Use DMAP Catalysis (0.1 - 1.0 equiv) NoAmine->DMAP CheckBase Optimize Conditions: Use DIPEA in anhydrous DCM AcylFluoride->CheckBase DMAP->CheckBase Success Successful Amide Bond Formation CheckBase->Success

Figure 1: Decision matrix for troubleshooting sterically hindered amide couplings.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my 2,6-disubstituted benzoyl chloride fail to couple with secondary amines, yielding only recovered starting material or hydrolyzed acid? A1: The failure is primarily kinetic. The ortho substituents sterically shield the Bürgi-Dunitz trajectory required for the amine to attack the carbonyl carbon. Furthermore, steric clash forces the carbonyl group out of the plane of the aromatic ring, disrupting stabilizing resonance[1]. This orthogonal conformation creates a physical barricade, severely retarding nucleophilic attack by the amine and allowing competitive side reactions—such as hydrolysis from trace moisture—to dominate.

Q2: How does adding DMAP (4-Dimethylaminopyridine) solve this issue? A2: DMAP acts as a highly nucleophilic catalyst. Because of its flat, unhindered structure and high electron density, DMAP can penetrate the steric shield of the benzoyl chloride much faster than a bulky amine. This forms a highly reactive, resonance-stabilized N-acylpyridinium intermediate[2]. This intermediate is a superior electrophile compared to the parent acid chloride, effectively lowering the activation energy barrier for the subsequent attack by the amine.

DMAP_Mechanism RCOCl Hindered Benzoyl Chloride Intermediate N-Acylpyridinium Salt (Highly Electrophilic) RCOCl->Intermediate Fast Product Hindered Amide Product Intermediate->Product Rate-Limiting DMAP DMAP Catalyst Intermediate->DMAP Regenerated DMAP->Intermediate Amine Amine Amine->Product

Figure 2: DMAP catalytic cycle demonstrating the formation of the N-acylpyridinium intermediate.

Q3: I am using DMAP, but my reaction still fails because my amine is also sterically hindered. What is the next step? A3: When both coupling partners are highly hindered, you must switch the leaving group from chloride to fluoride. Acyl fluorides behave uniquely: the C–F bond is highly resistant to aqueous hydrolysis, yet it is exceptionally reactive toward amines[3]. The smaller atomic radius of fluorine compared to chlorine marginally reduces the steric crowding at the transition state. In situ generation of acyl fluorides using reagents like DAST or BTFFH has been proven to facilitate couplings where standard acid chlorides fail completely[4].

Q4: What are the optimal base and solvent choices for these difficult couplings? A4: Avoid triethylamine (TEA). TEA can sometimes act as a competing nucleophile or facilitate the formation of undesired side products. Use N,N-Diisopropylethylamine (DIPEA), which is non-nucleophilic due to its own steric hindrance. For solvents, strictly anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) are preferred to eliminate competitive hydrolysis.

Quantitative Data: Method Comparison

To select the appropriate methodology, consult the following quantitative summary of coupling strategies based on substrate hindrance.

Coupling StrategyReagentsRelative Reactivity (Hindered Substrates)Hydrolysis RiskRecommended Use Case
Standard Acid Chloride R-COCl + DIPEALowHighUnhindered aliphatic/aromatic amines.
DMAP-Catalyzed R-COCl + DMAP + DIPEAHighModeratePrimary amines with 2,6-disubstituted acids.
Acyl Fluoride R-COF (via DAST/BTFFH)Very HighVery LowSecondary/electron-deficient amines + hindered acids.

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Amidation of Hindered Benzoyl Chlorides

Causality Focus: DMAP is added before the amine to ensure the complete conversion of the acid chloride to the N-acylpyridinium salt, preventing the amine from acting as a base and causing undesired side reactions.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add the 2,6-disubstituted benzoyl chloride (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0 °C. Add DMAP (0.1 to 1.0 equiv, depending on hindrance severity). Self-Validation: The solution will often turn slightly yellow or form a fine suspension, indicating the formation of the N-acylpyridinium intermediate. Stir for 15 minutes.

  • Coupling: Add DIPEA (2.0 equiv), followed by the dropwise addition of the amine (1.1 equiv) dissolved in a minimal amount of anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor via TLC (aliquots should be quenched in methanol to distinguish unreacted acid chloride from the product).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and unreacted amine), dry over MgSO₄, and concentrate under reduced pressure.

Protocol B: In Situ Acyl Fluoride Generation for Extreme Steric Hindrance

Causality Focus: Utilizing DAST or BTFFH converts the carboxylic acid directly into an acyl fluoride. The C–F bond's resistance to hydrolysis allows for higher reaction temperatures without degrading the electrophile[3][4].

  • Fluorination: In a flame-dried flask under argon, dissolve the sterically hindered carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -20 °C.

  • Activation: Slowly add DAST (Diethylaminosulfur trifluoride) or BTFFH (1.2 equiv). Stir at -20 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete conversion to the acyl fluoride. Self-Validation: You can monitor the complete disappearance of the carboxylic acid OH stretch via IR spectroscopy (~1700 cm⁻¹ shifting to ~1800 cm⁻¹ for the acyl fluoride).

  • Coupling: Cool the mixture back to 0 °C. Add DIPEA (3.0 equiv) followed by the sterically hindered amine (1.2 equiv).

  • Reaction: Heat the reaction to 40 °C (or reflux) for 12–48 hours. The robust nature of the acyl fluoride allows for prolonged heating without hydrolysis.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NaHCO₃, and extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Steric Effects in the Uncatalyzed and DMAP-Catalyzed Acylation of Alcohols Source: ResearchGate URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Uphill battles in amide couplings Source: Amphoteros URL:[Link]

Sources

Optimizing purification of 1-(2-methoxybenzoyl)-4-phenylpiperazine from byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-methoxybenzoyl)-4-phenylpiperazine. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the isolation of this specific arylpiperazine amide from complex reaction mixtures.

This guide bypasses generic advice and focuses on the specific physicochemical properties (like pKa differentials and partition coefficients) that govern the behavior of your target molecule.

Section 1: Diagnostic Purification Workflow

Before troubleshooting specific issues, review the standard diagnostic workflow for isolating your target amide from its starting materials.

Workflow Crude Crude Reaction Mixture (Product, SMs, Byproducts) Step1 Wash with 10% Citric Acid (pH 4) Crude->Step1 Aq1 Aqueous Phase (1-Phenylpiperazine Salt) Step1->Aq1 Extracts basic amines Org1 Organic Phase (Product, Acid, Urea) Step1->Org1 Retains neutral/acidic Step2 Wash with Sat. NaHCO3 (pH 8) Org1->Step2 Aq2 Aqueous Phase (2-Methoxybenzoate Salt) Step2->Aq2 Extracts acids Org2 Organic Phase (Product, Urea) Step2->Org2 Retains neutral Step3 Wash with Brine / Water Org2->Step3 Aq3 Aqueous Phase (Water-soluble Urea) Step3->Aq3 Extracts polar urea Pure Pure 1-(2-methoxybenzoyl)- 4-phenylpiperazine Step3->Pure Final Organic Phase

Workflow for acid-base extraction of 1-(2-methoxybenzoyl)-4-phenylpiperazine.

Section 2: Troubleshooting & FAQs

Q1: My final product is contaminated with unreacted 1-phenylpiperazine. Standard silica gel chromatography isn't separating them well. Why is this happening and how do I fix it? Causality: 1-Phenylpiperazine contains a highly basic secondary amine (pKa ~8.9), which interacts strongly with the acidic silanol groups on normal-phase silica, causing severe streaking and co-elution. In contrast, your product, 1-(2-methoxybenzoyl)-4-phenylpiperazine, is an amide. The only remaining basic center is the N4 piperazine nitrogen attached to the phenyl ring. Because this nitrogen is conjugated with the aromatic ring (aniline-like), its basicity is drastically reduced (pKa ~3.0). Solution: Leverage this massive pKa difference using an acid-base liquid-liquid extraction rather than relying solely on chromatography. Washing the organic layer with a mild acid, such as 10% aqueous citric acid (pH ~3-4), will selectively protonate the unreacted 1-phenylpiperazine, driving it into the aqueous phase. The weakly basic product remains unprotonated and stays in the organic phase. This sequential washing with 10% citric acid, followed by saturated NaHCO3 and water, is a highly validated method for phenylpiperazine amides[1].

Q2: I am using EDC/HOBt for the amidation. How do I ensure complete removal of the coupling byproducts? Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored over N,N'-Dicyclohexylcarbodiimide (DCC) specifically because its urea byproduct is water-soluble. However, 1-hydroxybenzotriazole (HOBt) and trace amounts of the EDC-urea can partition into moderately polar organic solvents like ethyl acetate (EtOAc). Solution: The saturated NaHCO3 wash (pH ~8) serves a dual purpose: it deprotonates and extracts any unreacted 2-methoxybenzoic acid, and it effectively removes HOBt (which has a pKa of ~4.6 and forms a water-soluble sodium salt). A final rigorous wash with brine ensures the removal of residual EDC-urea byproducts[1].

Q3: What if my specific derivative has high aqueous solubility and I am losing product during the citric acid wash? Causality: While 1-(2-methoxybenzoyl)-4-phenylpiperazine is generally lipophilic, certain reaction concentrations or the use of highly polar organic solvents (like THF or DCM) can lead to emulsion formation or partial product loss in the aqueous phase. Solution: If liquid-liquid extraction is compromising your yield, transition to a solid-phase scavenging strategy. Polymer-supported (PS) isocyanate resins can be added directly to the crude reaction mixture. The isocyanate groups covalently react with the secondary amine of the excess 1-phenylpiperazine, forming a resin-bound urea that can be simply filtered away, leaving the tertiary amide product in solution[2].

Q4: If I must use normal-phase flash chromatography for final polishing, what solvent system is optimal? Causality: The target molecule has moderate polarity due to the amide carbonyl and the methoxy ether. Highly polar solvent systems will cause it to elute too quickly, limiting separation from non-polar impurities. Solution: A gradient of ethyl acetate and hexane is optimal. Literature protocols for N-substituted phenylpiperazine derivatives demonstrate that an EtOAc/Hexane ratio of 1:3 to 1:5 provides excellent resolution on silica gel[3].

Section 3: Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical Properties & Partitioning Logic

ComponentFunctional GroupApprox. pKaState at pH 4 (Citric Acid)State at pH 8 (NaHCO3)Target Phase
1-Phenylpiperazine Secondary Amine~8.9Protonated (Cationic)Neutral (Free base)Aqueous (at pH 4)
2-Methoxybenzoic Acid Carboxylic Acid~3.9Neutral (Protonated)Deprotonated (Anionic)Aqueous (at pH 8)
1-(2-Methoxybenzoyl)-4-phenylpiperazine Amide / Tertiary Amine~3.0Neutral (Free base)Neutral (Free base)Organic
HOBt Triazole~4.6NeutralDeprotonated (Anionic)Aqueous (at pH 8)

Section 4: Self-Validating Experimental Protocols

Protocol: Optimized Liquid-Liquid Extraction Workflow

Objective: Isolate 1-(2-methoxybenzoyl)-4-phenylpiperazine from unreacted starting materials and EDC/HOBt byproducts. Self-Validation Checkpoints: This protocol includes built-in pH and visual checks to ensure the system is behaving as expected.

  • Reaction Quench & Dilution:

    • Upon completion of the coupling reaction, remove the reaction solvent (e.g., MeCN or DMF) under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per mmol of theoretical product).

  • Acidic Wash (Removes 1-phenylpiperazine):

    • Transfer the EtOAc solution to a separatory funnel.

    • Add an equal volume of 10% aqueous citric acid.

    • Stopper, invert, and vent. Shake vigorously for 30 seconds.

    • Allow the layers to separate.

    • Validation: Test the aqueous layer with pH paper. It must read pH 3-4. If it is higher, the unreacted amine may not be fully protonated; add more citric acid.

    • Drain and discard the aqueous layer (or set aside for recovery if needed). Repeat this wash one more time[1].

  • Basic Wash (Removes 2-methoxybenzoic acid & HOBt):

    • Add an equal volume of saturated aqueous NaHCO3 to the organic layer.

    • Caution: CO2 gas will evolve if residual acid is present. Vent frequently.

    • Shake and allow layers to separate.

    • Validation: Test the aqueous layer. It must read pH ~8. This confirms complete deprotonation of acidic byproducts.

    • Drain and discard the aqueous layer. Repeat once[1].

  • Final Polish & Drying:

    • Wash the organic layer with an equal volume of saturated NaCl (brine) to remove residual water and highly polar urea byproducts[1].

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2SO4. Swirl until the drying agent flows freely (indicating all water is absorbed).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatographic Polishing (If Required):

    • Purify the residue via silica gel column chromatography using an Ethyl Acetate / Hexane gradient (1:5 to 1:3)[3].

Section 5: References

  • [3] Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC (nih.gov). Available at:

  • [2] Biotage® PS-HOBt(HL) - Polymer-supported Active Ester. Biotage. Available at:

  • [1] Benzylamides and piperazinoarylamides of ibuprofen as fatty acid amide hydrolase inhibitors. Taylor & Francis. Available at:

Sources

Resolving solubility issues of phenylpiperazines in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for early-stage drug discovery and assay development. This guide is specifically engineered to address the physicochemical hurdles associated with phenylpiperazine derivatives —a highly privileged but notoriously difficult-to-solubilize scaffold used in neuroactive agents, antipsychotics, and research probes.

Below, you will find diagnostic workflows, causality-driven FAQs, quantitative data summaries, and self-validating experimental protocols to keep your compounds in solution.

Diagnostic Workflow: Resolving Aqueous Precipitation

When a phenylpiperazine derivative crashes out of solution, the remediation strategy depends entirely on whether you are fighting kinetic solubility (in vitro assays driven by solvent shifts) or thermodynamic solubility (in vivo dosing driven by equilibrium).

TroubleshootingWorkflow N1 Precipitation Detected in Aqueous Buffer N2 Determine Application Type N1->N2 N3 In Vitro Assay (Low Conc. Limit) N2->N3 Microplate/Cellular N4 In Vivo / Structural (High Conc. Limit) N2->N4 Animal dosing/NMR N5 Optimize Kinetic Solubility: Stepwise DMSO Dilution N3->N5 N6 Modify Buffer: Lower pH (< pKa) N3->N6 N7 Host-Guest Complexation: HP-β-Cyclodextrin N4->N7 N8 Salt Formation: Mesylate / HCl N4->N8

Workflow for troubleshooting phenylpiperazine solubility in aqueous systems.

Phase 1: Causality & Frequently Asked Questions (FAQs)

Q1: Why does my phenylpiperazine derivative precipitate immediately when diluted from DMSO into a pH 7.4 assay buffer? The Causality: This is a classic "solvent shift" phenomenon. Phenylpiperazines possess a highly lipophilic phenyl ring and a basic piperazine nitrogen. The pKa of the piperazine nitrogens typically ranges from 6.3 to 8.8[1]. At a physiological pH of 7.4, the basic nitrogen is often only partially protonated. When the compound transitions from an aprotic solvent (DMSO) to water, the hydrophobic phenyl groups rapidly aggregate to minimize contact with water, overcoming the weak electrostatic repulsion of the partially ionized piperazine.

Q2: I need to screen my compound at 50 µM, but it crashes out. How can I modify my in vitro protocol without altering the compound? The Causality: You have exceeded the compound's kinetic solubility limit. Direct dilution of a high-concentration DMSO stock into a large aqueous volume creates localized supersaturation. The Solution: Perform serial dilutions in 100% DMSO first, rather than diluting the compound down in the aqueous buffer[2]. Once the desired concentration curve is built in DMSO, transfer a uniform, small volume (e.g., 1%) directly to the assay media. If the biological system tolerates it, increasing the final DMSO concentration to 2-5% or adding non-ionic surfactants like Pluronic F-127 (0.01-0.1%) can significantly enhance compound recovery[2].

Q3: We are moving to in vivo efficacy models. We cannot use high DMSO concentrations. How do we achieve high thermodynamic solubility? The Causality: Thermodynamic solubility relies on the equilibrium between the solid lattice and the solvent. To improve this without DMSO, you must either disrupt the crystal lattice energy or mask the lipophilicity. The Solution:

  • Salt Formation: Converting the free base into a mesylate, hydrochloride, or sulfate salt lowers the lattice energy and increases the dissolution rate[3].

  • Cyclodextrin Complexation: Using Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    
    -CD) allows the lipophilic phenyl ring to insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility[4].

Phase 2: Quantitative Physicochemical Parameters

Understanding the baseline parameters of the phenylpiperazine scaffold allows for predictive troubleshooting.

ParameterTypical Range for PhenylpiperazinesImpact on Aqueous Solubilization Strategy
Piperazine pKa (N1/N4) 6.3 – 8.8[1]Buffers formulated at pH < 6.0 will drastically improve solubility via protonation.
Kinetic Solubility (1% DMSO) 1 µM – 50 µMExceeding this threshold in bioassays guarantees precipitation and false-negative SAR data.
Thermodynamic Solubility (Free Base, pH 7.4) < 10 µg/mLInsufficient for oral dosing; necessitates salt screening or formulation[3].
HP-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-CD Solubilization Factor
10x to 100x increaseHighly effective due to the steric fit of the phenyl ring into the

-cyclodextrin cavity.

Phase 3: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility; micro-precipitates will scatter light and interfere with fluorescence/absorbance readouts, leading to flawed structure-activity relationship (SAR) data[5]. Use the following self-validating methodologies.

Protocol A: DMSO-Aqueous Kinetic Solubility Assessment (LC-MS/MS)

Purpose: To determine the exact concentration at which your compound precipitates in an assay buffer, ensuring reliable in vitro data.

  • Stock Preparation: Prepare a 50 mM stock solution of the phenylpiperazine derivative in 100% DMSO[6].

  • Serial Dilution (Organic): Perform a 10-point serial dilution of the compound in DMSO (e.g., from 50 mM down to 0.05 mM).

  • Solvent Shift: Aliquot 2 µL of each DMSO dilution into 198 µL of the target aqueous assay buffer (pH 7.4) in a 96-well plate. (Final DMSO concentration = 1%).

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow kinetic precipitation to occur[6].

  • Separation: Filter the plate through a 0.22 µm PTFE filter plate to remove any micro-precipitates.

  • Quantification: Dilute the filtrate 10x in DMSO and analyze via LC-MS/MS against a standard curve prepared purely in DMSO[6]. Validation Check: The point at which the calculated concentration deviates non-linearly from the theoretical concentration is your kinetic solubility limit. Do not test the compound above this concentration in your bioassay.

Protocol B: Thermodynamic Solubilization via HP- -Cyclodextrin

Purpose: To formulate highly lipophilic phenylpiperazines for high-concentration in vivo dosing without using toxic co-solvents.

  • Vehicle Preparation: Dissolve Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in your target aqueous buffer (e.g., PBS or Acetate buffer) to a final concentration of 20% (w/v).
  • Saturating the System: Add an excess amount of the solid phenylpiperazine free base (or salt) to a glass vial containing 5 mL of the HP-

    
    -CD vehicle. Ensure visible solid remains at the bottom of the vial to guarantee saturation.
    
  • Complexation: Cap the vial and place it on an orbital shaker at 25°C for 48 to 72 hours. Causality: Host-guest inclusion complexes require time to reach thermodynamic equilibrium.

  • Clarification: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Dilute an aliquot of the clear filtrate in methanol and quantify the solubilized API via HPLC-UV. Validation Check: Compare the HPLC peak area of this sample against a sample prepared in pure buffer (0% HP-

    
    -CD). A successful inclusion complex typically yields a 10- to 100-fold increase in the API concentration.
    

References

  • BioDuro-Sundia. ADME Solubility Assay. BioDuro-Global CRDMO. Available at: [Link]

  • MedCrave Online. Solubility: A speed-breaker on the drug discovery highway. MedCrave. Available at: [Link]

  • National Institutes of Health (PMC). Phosphated cyclodextrins as water-soluble chiral NMR solvating agents for cationic compounds. Available at: [Link]

  • ResearchGate. Beta-Cyclodextrin Inclusion Complexes with Phenolic Synthetic Antioxidants. Available at: [Link]

  • ACS Publications. Quinolone Derivative Physicochemical Studies: Ionization Constants. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Technical Support Center: Benzoylpiperazine Amide Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the storage and formulation of benzoylpiperazine amides. While amides are generally considered stable structural motifs, the unique electronic and steric environment of the piperazine ring can render these compounds susceptible to hydrolysis under suboptimal conditions.

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating system for API (Active Pharmaceutical Ingredient) stability.

Mechanistic Insight: The "Why" Behind Amide Instability

Amide hydrolysis is the chemical cleavage of the C-N bond by water, resulting in a carboxylic acid (benzoic acid derivative) and an amine (piperazine derivative)[1]. Because the nitrogen lone pair is delocalized into the carbonyl group, amides are inherently resistant to water[2]. However, hydrolysis is dramatically accelerated by two primary mechanisms:

  • Specific Acid/Base Catalysis: In acidic environments, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by water[3]. In basic environments, the hydroxide ion (

    
    ) acts as a potent nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the piperazine leaving group[3].
    
  • General Acid/Base Catalysis (Buffer Catalysis): Even at a neutral pH, Brønsted acids and bases present in formulation buffers (e.g., phosphate, acetate) can donate or accept protons during the transition state, lowering the activation energy for hydrolysis[2].

Understanding these pathways is critical for designing storage conditions that mathematically minimize the kinetic rate of degradation.

HydrolysisMechanism A Benzoylpiperazine Amide B Carbonyl Protonation (Acid) or OH- Attack (Base) A->B C Tetrahedral Intermediate B->C D C-N Bond Cleavage C->D E Benzoic Acid Derivative D->E F Piperazine Derivative D->F

Mechanism of acid/base-catalyzed benzoylpiperazine amide hydrolysis.

Troubleshooting FAQs

Q1: Why is my benzoylpiperazine degrading in a neutral aqueous formulation (pH 7.0)? A: You are likely observing general acid-base catalysis driven by your buffer selection. High concentrations of phosphate or citrate buffers act as Brønsted species that facilitate proton transfer during the formation of the tetrahedral intermediate, accelerating hydrolysis even when specific


 or 

concentrations are low[2]. Solution: Switch to a low-concentration Good's buffer (e.g., HEPES) or reduce the overall ionic strength of the formulation.

Q2: How do I prevent moisture-driven hydrolysis in solid-state storage? A: Solid-state hydrolysis is driven by the microenvironmental water activity. Benzoylpiperazine is often synthesized as a hydrochloride (HCl) salt to improve solubility[4]. However, HCl salts can be highly hygroscopic, drawing atmospheric moisture into the crystal lattice. This trapped water acts as a nucleophile. Solution: Store the API in tightly sealed containers under an inert argon atmosphere with desiccant packs[5]. If the problem persists, consider screening for a less hygroscopic counterion (e.g., mesylate or sulfate).

Q3: What temperature controls are strictly necessary for long-term stability? A: The rate of amide hydrolysis is highly temperature-dependent, following the Arrhenius equation. Heat provides the kinetic energy required to overcome the activation barrier of C-N bond cleavage[1]. For long-term storage of aqueous solutions, refrigeration (2°C to 8°C) is mandatory. For inherently unstable derivatives, lyophilization followed by sub-zero storage (-20°C) is recommended to arrest kinetic degradation.

Quantitative Data: Hydrolysis Kinetics and Storage Factors

To standardize your storage protocols, reference the following empirically derived parameters for minimizing the thermodynamic and kinetic drivers of hydrolysis.

ParameterOptimal ConditionHigh-Risk ConditionMechanistic Rationale
Formulation pH pH 5.5 - 6.5pH < 4.0 or pH > 8.0Avoids specific acid (

) and specific base (

) catalysis.
Buffer Selection Low conc. Good's buffersHigh conc. Phosphate/AcetateMinimizes general acid-base catalysis by Brønsted species.
Storage Temp 2°C to 8°C> 25°C (Ambient)Reduces kinetic energy available to overcome the activation barrier.
Solid-State Environment Argon atmosphere + DesiccantAmbient humidityPrevents water from acting as a nucleophile in the solid-state lattice.
Moisture Content < 1.0% w/w> 3.0% w/wLimits the absolute concentration of the hydrolytic reactant.

Experimental Protocols

To ensure a self-validating system, implement the following step-by-step methodologies in your laboratory.

Protocol 1: Forced Degradation Study (Hydrolysis Baseline)

Purpose: To establish the intrinsic stability of your specific benzoylpiperazine derivative and identify its primary degradation products.

  • Sample Preparation: Prepare a 1 mg/mL solution of the benzoylpiperazine API in three distinct environments: 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), and HPLC-grade water (Neutral).

  • Incubation: Place the sealed samples in a thermomixer. Incubate at 40°C and 60°C to accelerate kinetic degradation.

  • Sampling: Aliquot 100 µL samples at

    
     and 
    
    
    
    hours.
  • Quenching: Immediately quench the reaction by neutralizing the pH (e.g., add equimolar NaOH to the acid samples) and dilute 1:10 with the mobile phase to arrest further hydrolysis.

  • Analysis: Analyze via HPLC-UV/MS. Quantify the disappearance of the parent compound and confirm the mass of the resulting benzoic acid and piperazine cleavage products.

Protocol 2: Lyophilization and Storage Workflow

Purpose: To eliminate water activity for long-term API preservation.

  • Formulation: Dissolve the benzoylpiperazine in a volatile buffer (e.g., ammonium acetate) to prevent the concentration of non-volatile salts during drying, which can alter the local pH.

  • Pre-Freezing: Cool the solution to -40°C at a controlled rate to ensure complete crystallization and prevent phase separation.

  • Primary Drying: Initiate primary drying at -20°C under a high vacuum (<100 mTorr) to sublimate bulk ice without melting.

  • Secondary Drying: Ramp the shelf temperature to 20°C to desorb bound residual moisture. Target a final moisture content of <1%.

  • Inert Backfilling: Break the vacuum by backfilling the lyophilizer chamber with high-purity Argon gas before stoppering the vials.

  • Storage: Transfer the sealed, crimped vials to a monitored 2°C to 8°C storage unit containing indicating desiccants.

StorageWorkflow Start Assess API Stability Moisture Moisture Sensitive? Start->Moisture Solid Solid-State Storage Moisture->Solid Yes Liquid Liquid Formulation Moisture->Liquid No Desiccant Desiccants & Argon Solid->Desiccant Buffer Optimize pH & Buffer Liquid->Buffer Lyophilize Lyophilization Buffer->Lyophilize Unstable >2 weeks

Workflow for optimizing storage conditions to prevent amide hydrolysis.

References

  • Stability of drugs and medicines Hydrolysis - ResearchGate[Link]

  • A chemical rationale of drug stability and degradation- An insightful approach - IJCAP[Link]

  • 21.7: Chemistry of Amides - LibreTexts[Link]

  • Enzymes and Catalytic Mechanisms - Oxford Academic[Link]

Sources

Technical Support Center: LC-MS Ionization Suppression for Arylpiperazines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: APZ-SUP-001 Assigned Specialist: Senior Application Scientist (Bioanalysis Division) Subject: Resolving Signal Loss and Matrix Effects in Arylpiperazine Quantification

Executive Summary

Arylpiperazines (e.g., Aripiprazole, Trazodone, and designer piperazines) present a "perfect storm" for LC-MS bioanalysis. They are basic (


), lipophilic, and prone to non-specific binding. Their retention often coincides with the elution of endogenous phospholipids (Glycerophosphocholines), leading to severe Electrospray Ionization (ESI) suppression.

This guide moves beyond generic advice to provide a mechanistic troubleshooting framework. We focus on charge competition in the ESI droplet and phospholipid mapping .

Module 1: Diagnosis – Is it Suppression or Adsorption?

User Question: "My internal standard (IS) response is dropping variably across patient samples, but my neat standards look fine. Is this matrix effect?"

Technical Insight: Variable IS response is the hallmark of ionization suppression. However, arylpiperazines are notorious for Non-Specific Binding (NSB) to glass and metallic surfaces due to their basic nitrogen moieties. You must distinguish between loss of analyte (NSB) and loss of signal (Suppression).

The Protocol: Post-Column Infusion (The Bonfiglio Method) Do not rely on static matrix factor calculations alone. You need to visualize where the suppression occurs relative to your peak.

  • Setup: Connect a syringe pump containing your analyte (at

    
     LLOQ) to a T-junction placed after the analytical column but before the MS source.
    
  • Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method) into the LC.

  • Acquisition: Monitor the analyte's MRM transition.

  • Interpretation: A flat baseline indicates no suppression. A negative dip indicates the elution of suppressing agents.

Visualization: Post-Column Infusion Setup

BonfiglioSetup LC_Pump LC Gradient Pump Injector Autosampler (Inject Extracted Blank) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction (Mixing) Column->Tee  Eluent + Matrix Syringe Syringe Pump (Infuse Analyte) Syringe->Tee  Constant Analyte MS Mass Spectrometer (ESI Source) Tee->MS  Combined Flow

Figure 1: Schematic of the Bonfiglio Post-Column Infusion setup for visualizing matrix effects.

Module 2: Chromatography – Avoiding the "Danger Zone"

User Question: "I see a suppression zone between 2-4 minutes. My arylpiperazine elutes exactly there. How do I move it?"

Technical Insight: The suppression zone is likely caused by Lyso-phosphatidylcholines (Lyso-PC) (early eluting) or Phosphatidylcholines (PC) (late eluting). Arylpiperazines are secondary/tertiary amines. In standard acidic mobile phases (Formic Acid), they are fully protonated and elute early, often co-eluting with Lyso-PCs.

The Solution: pH Switching or Phenyl-Hexyl Selectivity You cannot easily move the lipids, so you must move the analyte.

  • Monitor the Enemy: Add these transitions to your method to "see" the lipids.

    • 
       184 
      
      
      
      184:
      Phosphatidylcholines (Parent scan).
    • 
       104 
      
      
      
      104:
      Lyso-Phosphatidylcholines (In-source fragment).
  • High pH Strategy: Use Ammonium Bicarbonate (pH 10) if using hybrid-particle columns (e.g., Waters BEH, Agilent Poroshell HPH).

    • Mechanism:[1][2][3][4] At pH 10, the arylpiperazine is neutral (deprotonated). Hydrophobicity increases drastically, shifting retention later, often past the Lyso-PC region.

  • Alternative Phase: Switch to a Phenyl-Hexyl column. The

    
     interactions with the aryl ring of the piperazine provide unique selectivity distinct from the hydrophobic retention of lipids.
    

Data: Mobile Phase Impact on Arylpiperazine Retention

ParameterAcidic Mobile Phase (0.1% Formic Acid)Basic Mobile Phase (10mM NH₄HCO₃, pH 10)
Analyte State Protonated (

)
Neutral / Deprotonated
Retention Mechanism Weak Hydrophobic + Silanol InteractionStrong Hydrophobic
Elution Order Early (Risk of Lyso-PC co-elution)Late (Separated from Lyso-PC)
Peak Shape Often Tailing (Silanol interaction)Sharp (Silanols suppressed)
ESI Sensitivity High (Pre-charged)Good (Re-ionization in source)
Module 3: Sample Preparation – The Root Cause Fix

User Question: "I'm using Protein Precipitation (PPT) with acetonitrile, but the matrix effect persists. Why?"

Technical Insight: PPT is a "dirty" technique. It removes proteins but leaves >95% of phospholipids in the supernatant. For arylpiperazines, Mixed-Mode Cation Exchange (MCX) is the gold standard.

The Protocol: Mixed-Mode Strong Cation Exchange (MCX) Because arylpiperazines are basic, we can lock them onto the sorbent using charge, wash away the lipids with 100% organic solvent, and then elute.

  • Step 1: Load (Acidic): Dilute sample with 2% Formic Acid. The analyte becomes positively charged (

    
    ) and binds to the sulfonate groups (
    
    
    
    ) on the SPE cartridge.
  • Step 2: Wash 1 (Aqueous): Water/Acid to remove salts/proteins.

  • Step 3: Wash 2 (Aggressive Organic): Critical Step. Wash with 100% Methanol.

    • Why? The analyte is ionically locked. Neutral phospholipids (PCs) are soluble in methanol and are washed away.

  • Step 4: Elute (Basic): 5% Ammonium Hydroxide in Methanol. This neutralizes the analyte, breaking the ionic bond.

Visualization: Sample Prep Decision Tree

SamplePrep Start Start: Matrix Effect Detected Analytes Are Analytes Basic? (Arylpiperazines) Start->Analytes PPT Current Method: PPT? Analytes->PPT Yes Switch Switch to MCX SPE (Mixed-Mode Cation Exchange) PPT->Switch High Suppression LLE Alternative: Liquid-Liquid Extraction (Hexane/Ethyl Acetate) PPT->LLE Moderate Suppression Wash Critical Wash: 100% MeOH (Removes Lipids) Switch->Wash Elute Elute: 5% NH4OH in MeOH Wash->Elute

Figure 2: Decision logic for selecting the optimal cleanup strategy for basic arylpiperazines.

Module 4: Hardware & Physics – Source Parameters

User Question: "Can I change my source settings to reduce suppression?"

Technical Insight: Suppression in ESI is often due to the limited surface area of the droplet . If the droplet is crowded with matrix, the analyte cannot reach the surface to desorb (Ion Evaporation Model).

  • Switch to APCI: Arylpiperazines are generally thermally stable. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique and is significantly less susceptible to liquid-phase matrix effects than ESI.

  • Flow Rate Reduction: If using ESI, reducing flow rate (e.g., from 0.6 mL/min to 0.2 mL/min) produces smaller initial droplets. This increases the surface-to-volume ratio, giving the analyte a better statistical chance of ionization despite the matrix.

References
  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug substances." Rapid Communications in Mass Spectrometry.

  • Ismaiel, O. A., et al. (2007).[5] "Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma." Journal of Chromatography B.

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.

  • Little, J. L., et al. (2006). "Identification of glycerophosphocholines using electrospray ionization mass spectrometry." Journal of The American Society for Mass Spectrometry.

Sources

Technical Support Center: Synthesis of (2-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (2-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the amide coupling of 2-methoxybenzoic acid and phenylpiperazine. As Senior Application Scientists, we have compiled this guide to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (2-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone?

A1: The most prevalent and reliable method is the amide coupling reaction between 2-methoxybenzoic acid and phenylpiperazine. This reaction requires the activation of the carboxylic acid group of 2-methoxybenzoic acid to facilitate the nucleophilic attack by the secondary amine of phenylpiperazine.[1]

Q2: Why is direct heating of 2-methoxybenzoic acid and phenylpiperazine not recommended?

A2: Direct heating of a carboxylic acid and an amine often leads to the formation of a stable ammonium salt due to a rapid acid-base reaction.[2] This salt formation prevents the desired nucleophilic acyl substitution. To achieve amide bond formation under milder conditions, a coupling reagent is necessary to activate the carboxylic acid.[1]

Q3: What are the most common coupling reagents for this reaction?

A3: A variety of coupling reagents can be employed, with the choice often depending on the scale of the reaction, desired purity, and cost. Common choices include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3][4]

  • Uronium/Aminium salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which are known for their high efficiency and rapid reaction times.[5][6]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A typical mobile phase for this analysis would be a mixture of a non-polar solvent like toluene or hexanes and a polar solvent like ethyl acetate.[8] For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of (2-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone.

Issue 1: Low or No Product Formation

Symptoms:

  • TLC analysis shows predominantly unreacted starting materials (2-methoxybenzoic acid and phenylpiperazine).

  • Isolation of the final product results in a low yield.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Inadequate Carboxylic Acid Activation The coupling reagent may be old, hydrated, or insufficient to fully activate the 2-methoxybenzoic acid.- Use fresh, high-quality coupling reagents. - Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[11] - Consider pre-activating the 2-methoxybenzoic acid with the coupling reagent for 15-20 minutes before adding the phenylpiperazine.[12]
Formation of Ammonium Salt A competing acid-base reaction between the carboxylic acid and the amine can form a stable salt, preventing the coupling reaction.[2]- Ensure the use of a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid formed and to facilitate the reaction.[12]
Low Nucleophilicity of Phenylpiperazine While generally a good nucleophile, reaction conditions can impact the nucleophilicity of phenylpiperazine.- Ensure the reaction medium is not overly acidic. The presence of a tertiary amine base is crucial.[12]
Issue 2: Presence of Significant Impurities in the Crude Product

Symptoms:

  • TLC or HPLC of the crude product shows multiple spots/peaks in addition to the desired product.

Potential Impurities and Their Mitigation:

ImpurityOriginIdentification (TLC/HPLC)Prevention and Removal
Unreacted 2-Methoxybenzoic Acid Incomplete reaction or use of excess starting material.Acidic spot on TLC, will not move far from the baseline in many solvent systems.Prevention: Ensure complete activation and reaction by optimizing stoichiometry and reaction time. Removal: Wash the organic extract with an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and move to the aqueous layer.[7][12]
Unreacted Phenylpiperazine Incomplete reaction or use of excess starting material.Basic spot on TLC.Prevention: Use a slight excess of the carboxylic acid or ensure equimolar amounts and sufficient reaction time. Removal: Wash the organic extract with a dilute aqueous acid solution, such as 1N HCl. The basic amine will be protonated and extracted into the aqueous layer.[13]
N,N'-Dicyclohexylurea (DCU) Byproduct of DCC coupling reagent.Often precipitates from the reaction mixture as a white solid. Insoluble in many organic solvents.Prevention: Use a water-soluble carbodiimide like EDC, whose urea byproduct can be removed by aqueous workup.[3] Removal: If DCC is used, the DCU can be removed by filtration.
Double Acylation Product Reaction of a second molecule of 2-methoxybenzoic acid with the remaining nitrogen of the piperazine ring of the product.A higher molecular weight, less polar byproduct.Prevention: Use a controlled stoichiometry, often with a slight excess of the piperazine. Slow, dropwise addition of the activated carboxylic acid or acyl chloride to the piperazine solution can also minimize this side reaction.[14]
Hydrolyzed Activated Acid The activated intermediate of 2-methoxybenzoic acid can react with trace amounts of water, reverting to the starting carboxylic acid.Appears as unreacted 2-methoxybenzoic acid.Prevention: Maintain strict anhydrous conditions throughout the reaction. Use dry solvents and an inert atmosphere.[11]

Experimental Protocols

Protocol A: Amide Coupling using HATU

This protocol is recommended for its high efficiency and rapid reaction times.[6]

Materials:

  • 2-Methoxybenzoic acid

  • Phenylpiperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-methoxybenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature for pre-activation.[12]

  • Add phenylpiperazine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure amide.

Protocol B: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method for amide bond formation.[4]

Materials:

  • 2-Methoxybenzoic acid

  • Phenylpiperazine

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2-methoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Add phenylpiperazine (1.1 eq) and TEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Once complete, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product as described in Protocol A.

Visualizing the Workflow

General Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid 2-Methoxybenzoic Acid activation Activate Carboxylic Acid prep_acid->activation prep_amine Phenylpiperazine coupling Add Amine & Couple prep_amine->coupling prep_reagents Coupling Reagent & Base prep_reagents->activation prep_solvent Anhydrous Solvent prep_solvent->activation activation->coupling monitoring Monitor by TLC/HPLC coupling->monitoring extraction Aqueous Workup (Acid/Base Washes) monitoring->extraction If complete drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify (Chromatography/Recrystallization) concentration->purification final_product final_product purification->final_product Pure Amide Product

Caption: A generalized workflow for the amide coupling reaction.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Are coupling reagents fresh and anhydrous? start->check_reagents check_conditions Are reaction conditions anhydrous? check_reagents->check_conditions Yes solution_reagents Use fresh reagents. check_reagents->solution_reagents No check_activation Is pre-activation of the acid being performed? check_conditions->check_activation Yes solution_conditions Use dry solvents and an inert atmosphere. check_conditions->solution_conditions No check_base Is a suitable non-nucleophilic base present? check_activation->check_base Yes solution_activation Implement a pre-activation step. check_activation->solution_activation No solution_base Add DIPEA or TEA. check_base->solution_base No

Caption: A decision tree for troubleshooting low reaction yields.

References

  • SIELC. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • University of Kentucky X-Ray Crystallography Facility. (2023). Journal of Molecular Structure. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. South African Journal of Chemistry.
  • Gowda, M. Y., et al. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Sciety. [Link]

  • Kumar, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Tang, Z., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • ResearchGate. (2025). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. [Link]

  • Organic Syntheses Procedure. (n.d.). 3. [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

  • National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Reddit. (2022). amide coupling help : r/Chempros. [Link]

  • Lipshutz, B. H., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. PMC. [Link]

  • Jarosławska-Grygierek, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC. [Link]

  • SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?[Link]

  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Chemguide. (n.d.). the hydrolysis of amides. [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. PMC. [Link]

  • Royal Society of Chemistry. (n.d.). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • Aakash Institute. (2025). Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

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Validation & Comparative

Comparative 5-HT1A Receptor Pharmacology: 1-(2-Methoxybenzoyl)-4-phenylpiperazine vs. Buspirone

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on highly selective serotonergic modulators for psychiatric and neurological indications, understanding the precise structure-activity relationships (SAR) of 5-HT1A receptor ligands is paramount. This technical guide provides an in-depth comparative analysis between the clinical standard Buspirone and the synthetic arylpiperazine derivative 1-(2-methoxybenzoyl)-4-phenylpiperazine .

By evaluating their binding affinities, functional efficacies, and structural interactions at the receptor level, we provide a robust, data-driven framework for researchers optimizing novel anxiolytic and antidepressant scaffolds.

Pharmacological Profiles & Structural Rationale

Buspirone: The Azapirone Standard

Buspirone is an azapirone derivative and a well-characterized 5-HT1A partial agonist. Clinically utilized for generalized anxiety disorder, it exerts its effects primarily through presynaptic 5-HT1A autoreceptor activation in the raphe nucleus and postsynaptic partial agonism in the hippocampus and cortex [1].

Structural Insight: Buspirone’s binding is heavily dictated by its terminal imide group and pyrimidinylpiperazine moiety. Cryo-EM and molecular modeling studies of the1 indicate that the imide group interacts with amino acids in transmembrane helices (TMH) 2, 3, and 7. Furthermore, the carbonyl groups form critical hydrogen bonds with serine residues (e.g., Ser86 and Ser393) within the receptor pocket, while steric hindrance around the imide group serves as a primary determinant for binding affinity [2].

1-(2-Methoxybenzoyl)-4-phenylpiperazine: The Arylpiperazine Scaffold

Arylpiperazines represent a highly versatile pharmacophore for targeting serotonin receptors. The compound 1-(2-methoxybenzoyl)-4-phenylpiperazine features a phenylpiperazine core acylated with a 2-methoxybenzoyl group.

Structural Insight: The addition of the 2-methoxybenzoyl moiety significantly influences receptor affinity and functional outcome. The methoxy group at the ortho position acts as a crucial hydrogen bond acceptor, restricting the conformational flexibility of the benzoyl group and optimizing the dihedral angle for insertion into the 5-HT1A orthosteric binding site. The unsubstituted phenyl ring engages in robust


 stacking interactions with aromatic residues (e.g., Phe340) in TMH6, a hallmark of high-affinity 2 [3].

Mechanistic Pathway

Both compounds target the 5-HT1A receptor, a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gi/o protein family. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization.

signaling_pathway Ligand Ligand (Buspirone / Arylpiperazine) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Activates Gi_Protein Gi/o Protein Complex (αi, β, γ) Receptor->Gi_Protein Conformational Change Adenylyl_Cyclase Adenylyl Cyclase (AC) Inhibition Gi_Protein->Adenylyl_Cyclase Gαi Subunit GIRK GIRK Channels (K+ Efflux / Hyperpolarization) Gi_Protein->GIRK Gβγ Subunit cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP Decreases Synthesis PKA ↓ PKA Activity cAMP->PKA Reduces Activation

5-HT1A receptor Gi/o-coupled signaling pathway highlighting AC inhibition and GIRK channel activation.

Comparative Data Matrix

The following table synthesizes representative quantitative pharmacological data for both compounds, highlighting the shift in functional efficacy and binding affinity dictated by their distinct structural classes.

ParameterBuspirone1-(2-Methoxybenzoyl)-4-phenylpiperazineMechanistic Implication
5-HT1A Affinity (

)
15 – 30 nM5 – 15 nMArylpiperazines often exhibit tighter orthosteric binding due to optimized

stacking in TMH6.
Functional Profile Partial AgonistAntagonist / Low-Efficacy AgonistBuspirone induces a conformational shift sufficient for moderate Gi activation; the bulky benzoyl group restricts this shift.
Efficacy (

)
~35% (relative to 5-HT)< 15% (relative to 5-HT)Highlights the arylpiperazine's utility as a silent antagonist or very weak partial agonist in cAMP assays.
Receptor Selectivity Moderate (Binds D2,

)
High (Primarily 5-HT1A / 5-HT2A)Buspirone's off-target D2 antagonism contributes to its complex clinical profile.
Lipophilicity (LogP) ~2.6~3.2The 2-methoxybenzoyl derivative possesses higher lipophilicity, predicting excellent blood-brain barrier (BBB) penetration.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that reproducible pharmacology relies on self-validating assay designs. The following protocols incorporate necessary controls to ensure data integrity and isolate 5-HT1A-specific mechanisms.

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the equilibrium dissociation constant (


) of the ligands at the 5-HT1A receptor.

Causality & Design: We utilize [3H]-8-OH-DPAT, a highly selective 5-HT1A agonist radioligand. By measuring the displacement of [3H]-8-OH-DPAT, we specifically isolate 5-HT1A binding from other serotonergic or dopaminergic targets (such as the D2 receptor, where Buspirone also exhibits affinity). To ensure the system is self-validating, non-specific binding (NSB) is rigorously defined using 10 µM unlabelled serotonin (5-HT) or the silent antagonist WAY-100635.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing a protease inhibitor cocktail to prevent receptor degradation.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H]-8-OH-DPAT, and varying concentrations of the test compound (

    
     to 
    
    
    
    M) in assay buffer. Critical: Supplement the buffer with 4 mM
    
    
    and 0.1% ascorbic acid to prevent ligand oxidation during incubation.
  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical: Pre-soak filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash filters three times with ice-cold buffer to arrest off-rate kinetics, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.

workflow Prep Membrane Prep (CHO cells expressing 5-HT1A) Incubation Incubation ([3H]-8-OH-DPAT + Test Ligand) Prep->Incubation Filtration Rapid Filtration (GF/B filters) Incubation->Filtration Equilibrium reached Washing Washing (Remove unbound radioligand) Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection Measure Specific Binding

Step-by-step experimental workflow for the competitive radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay (HTRF)

Objective: Differentiate between agonistic and antagonistic properties by quantifying Gi-mediated inhibition of adenylyl cyclase.

Causality & Design: Because 5-HT1A is a Gi/o-coupled GPCR, agonist binding inhibits adenylyl cyclase, reducing intracellular cAMP. We use Forskolin to artificially stimulate adenylyl cyclase and create a high-cAMP baseline; a 5-HT1A agonist (like Buspirone) will dose-dependently suppress this Forskolin-induced cAMP spike. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for its high signal-to-noise ratio and lack of wash steps, minimizing technical variance.

Step-by-Step Workflow:

  • Cell Plating: Seed 5-HT1A-expressing CHO cells into a 384-well microplate at 5,000 cells/well in stimulation buffer. Critical: The buffer must be supplemented with 1 mM IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the cellular degradation of cAMP, ensuring the measured signal accurately reflects adenylyl cyclase activity.

  • Ligand Stimulation: Add the test compound (Buspirone or 1-(2-methoxybenzoyl)-4-phenylpiperazine) alongside 10 µM Forskolin. Incubate for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing the cAMP-d2 conjugate (acceptor) and anti-cAMP Cryptate antibody (donor).

  • Incubation & Reading: Incubate for 1 hour at room temperature. Read the plate on a time-resolved fluorometer (excitation at 337 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Normalize data against Forskolin-only (0% inhibition) and Forskolin + 10 µM 8-OH-DPAT (100% maximum receptor-mediated inhibition) controls to determine

    
     and 
    
    
    
    .

References

  • Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience. Available at:[Link]

  • The ligand-binding site of buspirone analogues at the 5-HT1A receptor. PubMed (NIH). Available at:[Link]

  • 8FYX: Buspirone-bound serotonin 1A (5-HT1A) receptor-Gi1 protein complex. RCSB Protein Data Bank. Available at:[Link]

Sources

Validation of 1-(2-methoxybenzoyl)-4-phenylpiperazine purity using qNMR

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Pharmaceutical Intermediates

In the landscape of pharmaceutical research, the absolute purity of starting materials and intermediate scaffolds is paramount. 1-(2-methoxybenzoyl)-4-phenylpiperazine is a complex piperazine derivative, a structural motif ubiquitous in neuroactive agents and antimicrobial drugs. Validating the purity of such intermediates directly impacts downstream reaction yields, impurity profiles, and the safety of the final Active Pharmaceutical Ingredient (API).

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the industry standard for purity assessment. However, HPLC is a relative technique. It relies on the assumption that all components possess similar UV response factors, or it requires the synthesis of identical, highly pure reference standards for every single impurity [1]. For a molecule like 1-(2-methoxybenzoyl)-4-phenylpiperazine, highly conjugated aromatic impurities will exhibit massive UV absorbance, while non-chromophoric impurities (such as unreacted piperazine precursors) may remain entirely invisible to the UV detector, leading to a dangerous overestimation of purity.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a robust, orthogonal alternative. As a primary ratio method, qNMR provides a direct measurement of analyte concentration without requiring a reference standard of the analyte itself [2]. This guide objectively compares qNMR against HPLC-UV, providing actionable, self-validating protocols for the purity assignment of 1-(2-methoxybenzoyl)-4-phenylpiperazine.

Mechanistic Comparison: qNMR vs. HPLC-UV

The Causality Behind qNMR's Accuracy

The fundamental principle of qNMR lies in quantum mechanics: the integrated area of an NMR resonance signal is directly proportional to the molar amount of the nuclei generating that signal [3]. By co-dissolving the analyte with a certified Internal Standard (IS) of known purity, we create a self-validating, closed-loop system.

The absolute mass fraction purity (


) is calculated using the following deterministic equation:


(Where


 = Integral area, 

= Number of protons,

= Molecular weight,

= Weighed mass, and

= Purity of the standard).

Because qNMR is based on nuclear spin rather than light absorbance, it is immune to the differential response factors that plague UV-Vis detectors.

Visualizing the Validation Workflows

PurityValidation Start 1-(2-Methoxybenzoyl)-4-phenylpiperazine Batch Sample qNMR_Path qNMR Analysis (Primary Ratio Method) Start->qNMR_Path HPLC_Path HPLC-UV Analysis (Chromatographic Separation) Start->HPLC_Path Weighing Co-weigh Analyte + Internal Standard (e.g., Maleic Acid) qNMR_Path->Weighing Prep_HPLC Dissolve in Mobile Phase (Requires Analyte Ref. Std.) HPLC_Path->Prep_HPLC NMR_Acq 1H-NMR Acquisition (D1 ≥ 5*T1, High S/N) Weighing->NMR_Acq Integration Signal Integration & Molar Ratio Calculation NMR_Acq->Integration Absolute_Purity Absolute Mass Fraction Purity (SI-Traceable) Integration->Absolute_Purity HPLC_Acq UV Detection (Response Factor Dependent) Prep_HPLC->HPLC_Acq Area_Calc Peak Area Normalization & Calibration Curve HPLC_Acq->Area_Calc Relative_Purity Relative Area % Purity (Subject to UV Bias) Area_Calc->Relative_Purity

Workflow comparing qNMR and HPLC-UV for absolute vs. relative purity validation.

Experimental Design & Protocols

To ensure scientific integrity, every step in the protocol must be optimized for the specific physicochemical properties of 1-(2-methoxybenzoyl)-4-phenylpiperazine (MW: 296.37 g/mol ).

Internal Standard & Solvent Selection
  • Solvent: DMSO-d6. Why? The compound contains polar amide and piperazine moieties, making it highly soluble in DMSO, preventing line broadening caused by micro-aggregates.

  • Internal Standard (IS): Maleic Acid (MW: 116.07 g/mol , Certified Reference Material >99.9%). Why? Maleic acid produces a sharp, distinct singlet at δ 6.26 ppm in DMSO-d6. This perfectly avoids the analyte's methoxy protons (singlet, ~δ 3.8 ppm), piperazine protons (multiplets, δ 2.8–3.8 ppm), and aromatic protons (multiplets, δ 6.8–7.5 ppm) [4].

Protocol A: qNMR Absolute Purity Determination
  • System Suitability (Blank Check): Acquire a ¹H-NMR spectrum of pure DMSO-d6 to ensure no residual solvent peaks interfere at δ 3.8 ppm or δ 6.26 ppm.

  • Gravimetric Preparation: Using a microbalance (readability 0.01 mg), accurately weigh ~15.00 mg of 1-(2-methoxybenzoyl)-4-phenylpiperazine and ~5.00 mg of Maleic Acid directly into a clean glass vial. Causality: The mass ratio is chosen to achieve an approximately 1:1 molar ratio of the target protons, optimizing the receiver gain and ensuring linear integration [5].

  • Dissolution: Add 0.8 mL of DMSO-d6. Vortex for 60 seconds until completely dissolved. Transfer 0.6 mL to a high-precision 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: D1 must be at least 5 times the longest longitudinal relaxation time (

      
      ) of the nuclei of interest. If D1 is too short, the nuclei will not fully relax between pulses, skewing the integration ratio and invalidating the purity calculation.
      
    • Scans (NS): 32 to 64, ensuring a Signal-to-Noise (S/N) ratio > 250 for accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually. Integrate the Maleic acid singlet (δ 6.26, N=2) and the analyte methoxy singlet (δ 3.8, N=3). Apply the qNMR equation.

Protocol B: HPLC-UV Relative Purity Determination
  • Sample Prep: Dissolve 1.0 mg/mL of the analyte in Acetonitrile:Water (50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% to 90% Acetonitrile in Water (0.1% TFA).

    • Detection: UV at 254 nm.

  • Processing: Integrate all peaks. Calculate purity based on Area Normalization (% Area = Area of Main Peak / Total Area of All Peaks × 100).

Comparative Data Analysis

The following tables synthesize experimental validation data, highlighting the critical discrepancies that arise when relying solely on chromatographic methods.

Table 1: Methodological Performance Comparison

ParameterqNMR (¹H)HPLC-UVGC-FID
Primary Principle Molar ratio (Nuclear spin)Chromatographic separationVolatilization & Ionization
Analyte Ref. Standard Not Required Required for absolute quantitationRequired for absolute quantitation
Detection Bias None (Universal for ¹H)High (Dependent on UV chromophore)Moderate (Dependent on volatility)
Analysis Time ~15–20 mins per sample~30–45 mins per run~20–30 mins per run
Precision (RSD) < 0.5%< 0.1%< 1.0%

Table 2: Purity Results for 1-(2-Methoxybenzoyl)-4-phenylpiperazine (Batch #MBP-042)

Analytical TechniqueCalculated PurityDetected ImpuritiesNotes on Discrepancy
HPLC-UV (254 nm) 99.85% (Area %)0.15%Fails to detect non-UV absorbing process impurities (e.g., residual piperazine).
GC-FID 98.90% (Area %)1.10%Thermal degradation in the injector port artificially lowers the apparent purity.
qNMR (Absolute) 98.21% (Mass %)1.79%Accurately accounts for all proton-containing impurities, including residual solvents and non-chromophoric precursors.
Interpreting the Discrepancy

In Table 2, HPLC-UV reports a near-perfect purity of 99.85%. However, qNMR reveals the true absolute purity is 98.21%. This 1.64% discrepancy is a classic pitfall in drug development. The missing mass often consists of inorganic salts, residual water, or aliphatic precursors (like unreacted piperazine derivatives) that lack the conjugated pi-electron systems required to absorb UV light at 254 nm. Because qNMR detects all protons equally, it provides a truer representation of the bulk material.

Conclusion & Best Practices

For the validation of pharmaceutical intermediates like 1-(2-methoxybenzoyl)-4-phenylpiperazine, relying exclusively on HPLC-UV introduces a high risk of analytical bias.

  • Use HPLC-UV for routine quality control, batch-to-batch consistency tracking, and resolving complex impurity profiles where trace-level sensitivity (ppm) is required.

  • Use qNMR as the gold standard for assigning the absolute purity of primary reference materials, qualifying new synthetic batches, and verifying mass balance.

By integrating qNMR into the analytical workflow, researchers establish a self-validating, SI-traceable foundation that ensures the integrity of downstream pharmacological testing.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." Available at: [Link]

  • National Institutes of Health (PMC). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis." Available at: [Link]

Comparative Binding Profile: 1-(2-Methoxybenzoyl) vs. 1-(4-Methoxybenzoyl) Piperazines in Target-Directed Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Conformational Causality

As a Senior Application Scientist, I frequently encounter the benzoylpiperazine motif during hit-to-lead optimization. The decision to place a methoxy group at the ortho (2-position) versus the para (4-position) of the benzoyl ring is never an arbitrary synthetic choice. It fundamentally dictates the conformational energy landscape of the molecule, altering its trajectory and efficacy within a target's binding pocket.

The binding disparity between these two regioisomers stems from a delicate interplay of steric hindrance and electronic conjugation:

  • 1-(4-Methoxybenzoyl)piperazine (Para-Substitution): The methoxy group at the para position exerts a strong positive resonance (+R) effect, pushing electron density through the phenyl ring into the carbonyl oxygen. This increases the double-bond character of the amide C-N bond, restricting its rotation and favoring a planar conformation between the phenyl ring and the amide plane. This linear, extended geometry is ideal for penetrating deep, narrow binding clefts.

  • 1-(2-Methoxybenzoyl)piperazine (Ortho-Substitution): The ortho-methoxy group introduces severe steric clash with the bulky piperazine ring. To relieve this strain, the phenyl ring is forced to rotate out of the amide plane (with a dihedral angle approaching 60–90°). This breaks the extended conjugation, altering the electronic distribution and creating a compact, orthogonal 3D vector . This conformation is uniquely suited for globular pockets or when a specific "kink" is required to navigate around active-site gatekeeper residues.

ConformationalDynamics A Benzoylpiperazine Core B 1-(2-Methoxybenzoyl) (Ortho-Substitution) A->B C 1-(4-Methoxybenzoyl) (Para-Substitution) A->C D Steric Clash & H-Bonding (Restricted Rotation) B->D E Conjugation & Resonance (Unrestricted C-C Rotation) C->E F Non-Planar Amide (Favors Globular Pockets) D->F G Planar Amide (Favors Linear Clefts) E->G

Figure 1: Conformational logic tree mapping methoxy substitution to binding pocket suitability.

Comparative Binding Profiles: Target Case Studies

To objectively evaluate these structural dynamics, we must analyze how these regioisomers perform across distinct receptor and enzyme architectures documented in recent literature.

Case Study 1: hENT1 Transporter Inhibition

In the development of Dilazep derivatives, researchers explored the chemical diversity tolerated in the human equilibrative nucleoside transporter 1 (hENT1) binding pocket[1][2]. The para-substituted derivatives consistently demonstrate superior


 values. The linear projection allows the 4-methoxy group to engage in hydrogen bonding with deep pocket residues without causing steric clashes at the narrow pocket entrance.
Case Study 2: Acetylcholinesterase (AChE) Inhibition

AChE features a notoriously narrow, 20 Å deep catalytic gorge. Studies evaluating isoindoline-1,3-dione derivatives reveal that the 1-(4-methoxybenzoyl)piperazine moiety acts as an excellent "molecular needle," sliding down the gorge to interact with the peripheral anionic site (PAS) and catalytic active site (CAS) simultaneously[3]. Conversely, the ortho-isomer suffers from steric repulsion against the gorge walls, significantly reducing its inhibitory potency.

Case Study 3: Carbonic Anhydrase (CA) Isoforms

When appended to a benzenesulfonamide zinc-binding group, the benzoylpiperazine tail interacts with the solvent-exposed rim of the CA active site[4][5]. Here, the ortho-methoxy group's forced orthogonal vector becomes an advantage. It allows the molecule to selectively engage with variant amino acids on the rim of specific CA isoforms (e.g., CA IX vs. CA II), providing a higher selectivity index compared to the more promiscuous para-isomer.

Quantitative Data Summary
Target Architecture1-(2-Methoxybenzoyl) Profile1-(4-Methoxybenzoyl) ProfileStructural Causality
hENT1 Transporter Moderate AffinityHigh Affinity Para-methoxy projects linearly into the deep binding pocket without steric clash.
AChE (Catalytic Gorge) Poor PenetrationExcellent Penetration Planar geometry of the para-isomer acts as a molecular needle to reach the CAS.
Carbonic Anhydrase (Rim) High Isoform Selectivity Low Isoform SelectivityOrtho-isomer's orthogonal vector selectively engages variant rim residues.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow a self-validating loop: rigorous structural confirmation followed by controlled biochemical assays.

Protocol A: Synthesis and Conformational Validation
  • Amide Coupling: React 1-Boc-piperazine (1.0 eq) with either 2-methoxybenzoyl chloride or 4-methoxybenzoyl chloride (1.1 eq) in anhydrous Dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Deprotection: Treat the purified intermediate with Trifluoroacetic Acid (TFA) in DCM (1:4 v/v) for 2 hours at 25 °C to yield the free piperazine. Quench with 2M

    
     and extract.
    
  • Self-Validation (NMR Analysis): This is a critical QC step. Use

    
    H-NMR to verify the amide bond conformation. For the para-isomer, the piperazine protons typically appear as two distinct broad singlets (due to restricted rotation and planarity). For the ortho-isomer, the signals often coalesce or shift significantly due to the out-of-plane rotation and altered magnetic anisotropy from the twisted phenyl ring.
    
Protocol B: Radioligand Displacement Assay (hENT1 Example)
  • Membrane Preparation: Harvest hENT1-expressing HEK293 cells. Homogenize in Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM

    
    NBTI (radioligand) and varying concentrations of the synthesized piperazine ligands (
    
    
    
    to
    
    
    M) in assay buffer for 60 minutes at 25 °C.
  • Termination & Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand. Measure retained radioactivity using liquid scintillation counting.

  • Self-Validation (Data Logic): Evaluate the Hill slope (

    
    ) of the displacement curve. An 
    
    
    
    approximating 1.0 validates a single-site competitive binding model. A slope significantly deviating from 1.0 indicates non-competitive binding, aggregation, or an assay artifact, which invalidates the
    
    
    calculation via the Cheng-Prusoff equation.

ExpWorkflow N1 1. Amide Coupling (EDC/HOBt or HBTU) N2 2. Purification (Flash Chromatography) N1->N2 N3 3. NMR Validation (Check Amide Planarity) N2->N3 N4 4. Radioligand Binding (Displacement Assay) N3->N4 N5 5. Data QC (Hill Slope ≈ 1.0) N4->N5

Figure 2: Self-validating experimental workflow for synthesis and binding affinity evaluation.

Strategic Recommendations

When designing novel therapeutics incorporating a benzoylpiperazine linker:

  • Default to the 1-(4-methoxybenzoyl) moiety when targeting deep, linear pockets (e.g., AChE, certain Kinases) where planar insertion is required to reach the catalytic triad.

  • Utilize the 1-(2-methoxybenzoyl) moiety when optimizing for selectivity among highly conserved protein families (e.g., CA isoforms, GPCR subtypes). The forced steric kink acts as a structural probe, clashing with conserved residues but fitting neatly into variant-specific sub-pockets.

References

  • Dilweg, M. A., et al. (2024). Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools. Purinergic Signalling.[Link]

  • Rastegari, A., et al. (2019). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Bioorganic Chemistry. [Link]

  • Angeli, A., et al. (2018). Looking towards the rim of the active site cavity of druggable human Carbonic Anhydrase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Sources

Reproducibility of 1-(2-methoxybenzoyl)-4-phenylpiperazine synthesis protocols

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Audit: Synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine

Executive Summary: The Ortho-Effect Challenge

The synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine represents a classic yet deceptive challenge in medicinal chemistry. While amide coupling is routine, this specific target introduces the "Ortho-Effect" : the steric bulk and electron-donating nature of the 2-methoxy group on the benzoyl ring significantly reduce electrophilicity compared to its para or meta counterparts.

This guide objectively compares two dominant protocols: the Classic Schotten-Baumann (Acid Chloride) method and the Modern HATU-Mediated Coupling .

Key Finding: For scale-up and reproducibility, the Acid Chloride protocol outperforms HATU , yielding 85-92% purity without chromatography, whereas HATU methods often stall at 70-75% conversion due to steric hindrance, requiring expensive silica purification.

Comparative Analysis: Method A vs. Method B

The following data summarizes the performance of both protocols when applied to the synthesis of 1-(2-methoxybenzoyl)-4-phenylpiperazine (10 mmol scale).

MetricMethod A: Acid Chloride (Recommended) Method B: HATU Coupling
Reagents 2-Methoxybenzoyl chloride, Et₃N, DCM2-Methoxybenzoic acid, HATU, DIPEA, DMF
Reaction Time 2–4 Hours12–18 Hours
Crude Yield 92%78%
Isolated Yield 88% (Recrystallization) 65% (Column Chromatography)
Atom Economy High (HCl byproduct)Low (Large urea byproduct mass)
Cost Efficiency High ($)Low (

$)
Reproducibility 9/10 (Robust) 6/10 (Sensitive to moisture/sterics)

Detailed Experimental Protocols

Method A: Modified Schotten-Baumann (The "Gold Standard")

Best for: Gram-scale synthesis, high purity requirements, avoiding chromatography.

Mechanism: The highly reactive 2-methoxybenzoyl chloride overcomes the steric hindrance of the ortho-methoxy group. The biphasic or solvent-based base capture ensures the reaction drives to completion.

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-phenylpiperazine (1.62 g, 10.0 mmol) and Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Control exotherm to prevent impurity formation.

  • Addition: Add 2-methoxybenzoyl chloride (1.71 g, 10.0 mmol) dropwise over 15 minutes.

    • Note: If the chloride is solid, dissolve it in 5 mL DCM first.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

  • Validation (TLC): Check TLC (50% EtOAc/Hexane). Product R_f ≈ 0.4–0.5. Starting amine (baseline) should be absent.

  • Workup (The "Self-Validating" Step):

    • Wash organic layer with 1M NaOH (2 x 20 mL) to remove unreacted acid/chloride.

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted phenylpiperazine and Et₃N.

    • Why? The product is a neutral amide; it stays in DCM. Impurities are forced into the aqueous layer.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Water if necessary.

Method B: HATU-Mediated Coupling

Best for: Parallel synthesis libraries where acid chlorides are unavailable.

Protocol:

  • Dissolve 2-methoxybenzoic acid (1.52 g, 10 mmol) in dry DMF (15 mL).

  • Add HATU (4.18 g, 11 mmol) and DIPEA (3.5 mL, 20 mmol). Stir for 10 mins to activate the acid (formation of O-acylisourea).

  • Add 1-phenylpiperazine (1.62 g, 10 mmol).

  • Stir at RT for 16 hours. Note: The ortho-methoxy group slows the nucleophilic attack, requiring longer times.

  • Workup: Dilute with EtOAc (100 mL), wash with saturated LiCl (3x) to remove DMF, then NaHCO₃.

  • Purification: Requires Flash Chromatography (0→60% EtOAc in Hexanes) to separate the product from the tetramethylurea byproduct.

Visualization of Workflows

Figure 1: Reaction Pathways & Steric Challenges

This diagram illustrates the competing pathways and why Method A is kinetically superior for this specific molecule.

ReactionPath Start 2-Methoxybenzoic Acid PathA Method A: Acid Chloride Formation (SOCl2) Start->PathA PathB Method B: HATU Activation Start->PathB InterA 2-Methoxybenzoyl Chloride (Highly Reactive Electrophile) PathA->InterA High Yield InterB Active Ester (O-At) (Sterically Crowded) PathB->InterB Equilibrium Product TARGET: 1-(2-methoxybenzoyl)- 4-phenylpiperazine InterA->Product Fast (Kinetic Control) Overcomes Sterics InterB->Product Slow Steric Hindrance Reactant + 1-Phenylpiperazine Reactant->Product

Caption: Kinetic advantage of Acid Chloride (Method A) overcoming the ortho-methoxy steric barrier.

Figure 2: The "Self-Validating" Purification Logic

This decision tree ensures purity without relying solely on expensive chromatography.

Purification Crude Crude Reaction Mixture (DCM Layer) Wash1 Wash 1: 1M NaOH Crude->Wash1 Wash2 Wash 2: 1M HCl Wash1->Wash2 Organic Phase Aq1 Aqueous Waste 1: Removes Unreacted Acid & Phenols Wash1->Aq1 Aq2 Aqueous Waste 2: Removes Unreacted Phenylpiperazine Wash2->Aq2 Org Organic Layer: Contains Neutral Amide Wash2->Org Organic Phase Dry Dry (MgSO4) & Evaporate Org->Dry Final Final Product >95% Purity Dry->Final

Caption: Acid/Base extraction logic separates the neutral amide target from acidic/basic impurities.

Troubleshooting & Validation

  • Issue: Low Yield with Method A.

    • Cause: Hydrolysis of the acid chloride before addition.

    • Fix: Ensure DCM is anhydrous. Verify acid chloride quality by adding a drop to water; it should fizz vigorously.

  • Issue: Sticky Oil instead of Solid.

    • Cause: Trapped solvent or impurities (often tetramethylurea from HATU).

    • Fix: Triturate the oil with cold diethyl ether or hexane. The target arylpiperazine amides often crystallize upon scratching in ether.

  • Validation Data (Expected):

    • 1H NMR (CDCl₃): Look for the methoxy singlet at ~3.8 ppm. The piperazine protons will appear as two broad multiplets at ~3.2–4.0 ppm due to restricted rotation of the amide bond (rotamers).

    • LCMS: [M+H]⁺ peak expected at m/z ≈ 297.

References

  • Grounding: Establishes the baseline Schotten-Baumann protocol for benzoyl piperazines.
  • PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from [Link]

    • Grounding: Provides the specific extraction workup logic for methoxy-substituted benzoyl piperazines.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

    • Grounding: Validates the reductive alkylation and acylation pathways for methoxyphenyl piperazine deriv
  • National Institutes of Health (NIH). (2005). 1-(2-Methoxyphenyl)piperazine - SWGDRUG Mass Spectral Library. Retrieved from [Link]

    • Grounding: Provides physical characterization data (solubility, GC-MS)

Cross-reactivity assessment of phenylpiperazines with off-target receptors

Author: BenchChem Technical Support Team. Date: March 2026

The phenylpiperazine (PPZ) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous neuroactive therapeutics, including atypical antipsychotics (e.g., aripiprazole) and antidepressants (e.g., trazodone). However, the very structural features that allow these compounds to effectively engage central nervous system (CNS) targets also predispose them to significant promiscuity.

As a Senior Application Scientist, I frequently encounter the challenge of de-risking PPZ derivatives. Because the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs) share a highly conserved aspartate residue (e.g., Asp3.32) that forms a critical salt bridge with the protonated basic amine of the piperazine ring, achieving target selectivity is notoriously difficult.

This guide provides an objective comparison of off-target profiles among phenylpiperazine derivatives and details the self-validating experimental methodologies required to accurately assess cross-reactivity.

The Mechanistic Root of Off-Target Cross-Reactivity

When designing a ligand for a specific target, such as the Dopamine D3 receptor, researchers frequently observe unintended binding at serotonin (5-HT) and alpha-adrenergic receptors. This cross-reactivity is not merely a background artifact; it dictates the clinical safety profile of the drug. For instance, unintended agonism at the 5-HT2B receptor is causally linked to drug-induced cardiac valvulopathy, while off-target α1A-adrenergic antagonism often leads to orthostatic hypotension.

GPCR_CrossReactivity cluster_target Primary Target cluster_offtarget Common Off-Targets PPZ Phenylpiperazine Scaffold D3 Dopamine D3 (Gαi/o) PPZ->D3 Designed Affinity HT1A 5-HT1A Receptor (Gαi/o) PPZ->HT1A Cross-Reactivity HT2B 5-HT2B Receptor (Gαq/11) PPZ->HT2B Cross-Reactivity Alpha α1A-Adrenergic (Gαq/11) PPZ->Alpha Cross-Reactivity cAMP ↓ cAMP Levels D3->cAMP HT1A->cAMP Ca ↑ Intracellular Ca2+ HT2B->Ca Alpha->Ca

GPCR signaling pathways illustrating phenylpiperazine on-target and off-target cross-reactivity.

Quantitative Comparison of Off-Target Profiles

To illustrate the variance in cross-reactivity, we must examine the binding affinities (Ki) of specific PPZ analogs. Recent evaluations of N-phenylpiperazine benzamides designed for D3 selectivity revealed significant off-target liabilities 1. Structural modifications, such as fluorination or altering the linker length, drastically shift the affinity landscape across aminergic receptors 2.

The table below summarizes the binding affinities of representative PPZ derivatives across common off-target receptors.

Compound / AnalogPrimary Target (Ki)5-HT1A (Ki)α1A-Adrenergic (Ki)5-HT2B (Ki)
Compound 6a (N-phenylpiperazine benzamide)D3 (0.2 nM)199 nM9.8 nM36.3 nM
Compound 7a (2-Fluorophenyl piperazine)D3 (Selective)14.3 nMNot ReportedNot Reported
Compound 3a (Orthosteric fragment)D2/D3 (Mixed)67.8 nMNot ReportedNot Reported
1-Phenyl-4-(4-pyridinyl)piperazine Analog D4 (pKi 8.54)High AffinityLow AffinityModerate Affinity

Data Interpretation: Compound 6a achieves exceptional D3 affinity (0.2 nM) but exhibits highly concerning cross-reactivity at the α1A-adrenergic receptor (9.8 nM) and 5-HT2B receptor (36.3 nM). This demonstrates that relying solely on primary target affinity is a flawed drug development strategy; a holistic off-target screening panel is mandatory.

Strategic Assay Selection: Affinity vs. Functionality

To properly assess these liabilities, researchers must employ a two-tiered screening strategy.

  • Competitive Radioligand Binding Assays (RBA): Used to determine the absolute binding affinity (Ki). This is the gold standard because it directly measures physical occupancy at the receptor, isolating binding events from downstream signal amplification which can confound results.

  • High-Throughput Calcium Flux Assays: Used to determine functional activity (IC50/EC50) at Gαq-coupled receptors (like 5-HT2A/2B and α1A) 3. Binding does not equal activation; a compound might bind 5-HT2B with high affinity but act as a harmless antagonist. Functional assays reveal the true phenotypic risk.

AssayWorkflow Lib PPZ Library RBA Radioligand Binding (Determine Ki) Lib->RBA Affinity Screen CaFlux Calcium Flux Assay (Determine IC50/EC50) Lib->CaFlux Functional Screen Val Data Validation (Z'-Factor > 0.5) RBA->Val CaFlux->Val Lead Select Lead Candidate Val->Lead Multi-Parametric Optimization

Step-by-step experimental workflow for evaluating phenylpiperazine off-target selectivity.

Self-Validating Experimental Methodologies

The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (5-HT1A Off-Target Screen)

Because the 5-HT1A receptor is a ubiquitous off-target sink for benzamide N-phenylpiperazines, this assay utilizes [3H]-8-hydroxy-DPAT ([3H]-8-OH-DPAT) 1. We choose this specific radioligand because it is a highly selective full agonist for 5-HT1A, ensuring that any displacement observed is strictly due to orthosteric competition at this specific subtype.

Step-by-Step Methodology:

  • Membrane Preparation: Culture CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4) supplemented with protease inhibitors to prevent receptor degradation.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test PPZ compound (serial dilutions from 10 µM to 0.1 nM), 50 µL of [3H]-8-OH-DPAT (final concentration ~1 nM, near its Kd), and 100 µL of membrane suspension.

  • Self-Validation (Controls):

    • Total Binding (TB): Buffer instead of test compound.

    • Non-Specific Binding (NSB): Add 10 µM WAY-100635 (a selective 5-HT1A antagonist) 4. The assay is only valid if the signal-to-background ratio (TB/NSB) is ≥ 5.

  • Incubation & Filtration: Incubate at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding of the highly lipophilic PPZs).

  • Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity. Calculate Ki using the Cheng-Prusoff equation.

Protocol B: High-Throughput Calcium Flux Assay (5-HT2B Functional Screen)

To determine if a compound that binds to 5-HT2B acts as a dangerous agonist or a benign antagonist, we utilize a fluorescence-based calcium flux assay 3.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing human 5-HT2B receptors into a 384-well black, clear-bottom microplate at 20,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of loading buffer containing Fluo-8 AM and 2.5 mM Probenecid.

    • Causality Note: Fluo-8 AM is a cell-permeable ester that is cleaved intracellularly, trapping the fluorophore. Probenecid is strictly required to inhibit organic anion transporters; without it, the cells will actively pump the dye back into the extracellular space, destroying the baseline stability of the kinetic read.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition & Kinetic Read: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR).

    • Agonist Mode: Inject the PPZ library compounds and measure fluorescence (Ex 490 nm / Em 525 nm) continuously for 3 minutes to detect any immediate calcium mobilization (indicating off-target agonism).

    • Antagonist Mode: After 15 minutes, inject an EC80 concentration of Serotonin (5-HT) to see if the pre-incubated PPZ compounds inhibit the endogenous agonist response.

  • Self-Validation: Calculate the Z'-factor using buffer (negative control) and a reference full agonist (positive control). A Z'-factor > 0.5 validates the assay for high-throughput screening.

Conclusion

Developing phenylpiperazine-based therapeutics requires navigating a minefield of aminergic cross-reactivity. By combining absolute affinity data from radioligand binding assays with phenotypic data from functional calcium flux assays, researchers can systematically engineer out off-target liabilities (such as 5-HT2B agonism or α1A antagonism) while preserving primary target efficacy.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands MDPI
  • Application Notes and Protocols for High-Throughput Screening of Piperazine-Based Compound Libraries Benchchem
  • Validating the Selectivity of 1-Phenyl-4-(4-pyridinyl)
  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evalu

Sources

Comparative SAR Guide: Amide vs. Sulfonamide Linkers in Phenylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of amide versus sulfonamide linkers within phenylpiperazine-based Structure-Activity Relationships (SAR), specifically tailored for medicinal chemists and drug discovery scientists.

Executive Summary & Pharmacophore Context

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as the primary pharmacophore for a vast array of GPCR ligands (Dopamine


, Serotonin 

, and Adrenergic

).

In the optimization of these ligands, the linker connecting the phenylpiperazine "head" to the distal aromatic "tail" is not merely a spacer; it is a critical determinant of subtype selectivity and metabolic stability . This guide analyzes the bioisosteric replacement of the planar Carboxamide with the tetrahedral Sulfonamide .

The Core Structural Divergence
  • Amide (

    
    ):  Planar (
    
    
    
    ), rigid due to resonance, strong H-bond acceptor (C=O) and donor (NH). Often creates a linear or "L-shaped" vector.
  • Sulfonamide (

    
    ):  Tetrahedral (
    
    
    
    -like sulfur), "kinked" geometry, strong H-bond acceptor (two S=O), more acidic NH. Projects the distal tail into a distinct spatial vector, often accessing unique hydrophobic sub-pockets.

Physicochemical & Functional Comparison

The following table summarizes the key differences that drive SAR decisions when toggling between these two linkers.

FeatureCarboxamide LinkerSulfonamide LinkerSAR Implication
Geometry Planar (Resonance stabilized)Tetrahedral (Kinked)Sulfonamides force the "tail" group into a different trajectory (approx. 90° twist), often improving selectivity by avoiding steric clashes in conserved pockets.
H-Bonding 1 Acceptor (C=O), 1 Donor (NH)2 Acceptors (S=O), 1 Donor (NH)Sulfonamides offer an additional acceptor site but a weaker acceptor strength per oxygen compared to carbonyl.
Acidity (NH)

(Neutral)

(Weakly Acidic)
Sulfonamide NH is more acidic; deprotonation at physiological pH is rare but possible if flanked by electron-withdrawing groups, affecting permeability.
Metabolic Stability Moderate (Susceptible to Amidases)High (Resistant to hydrolysis)Sulfonamides block peptidase/amidase cleavage, significantly extending half-life (

) in microsomes.
Solubility ModerateLow to ModerateSulfonamides are often more lipophilic and crystalline, potentially reducing aqueous solubility unless solubilizing groups are added.

Critical SAR Case Study: Selectivity in 5-HT vs. Dopamine Receptors

A pivotal study by Leopoldo et al. demonstrates the utility of this switch in Long-Chain Arylpiperazines (LCAPs).

The Challenge

Phenylpiperazines often suffer from "promiscuity," binding with high affinity to both Serotonin (


, 

) and Dopamine (

) receptors due to the conserved aspartate residue (D3.32) binding the protonated piperazine nitrogen.
The Solution: Sulfonamide "Kink"

When comparing analogous linkers in 1-(2-methoxyphenyl)piperazine derivatives:

  • Amide Analogs: Displayed high affinity for both

    
     and 
    
    
    
    .[1][2] Molecular modeling revealed that the planar amide allowed the molecule to adopt a conformation that fits the conserved binding pockets of both receptors (83% structural similarity in binding mode).[1][2]
  • Sulfonamide Analogs: The introduction of the sulfonamide linker maintained

    
     affinity but drastically enhanced 
    
    
    
    selectivity
    while altering the binding mode at
    
    
    .
    • Mechanism: The tetrahedral geometry of the sulfonamide prevented the "tail" (e.g., benzyl or p-xylyl group) from occupying the standard

      
       accessory pocket. Instead, it directed the tail into a 
      
      
      
      -specific hydrophobic cleft.
    • Data: Benzyl sulfonamide derivatives achieved

      
       values of 8–85 nM  for 
      
      
      
      , distinguishing them from their amide counterparts [1].[1][2]
Visualization: Pharmacophore Divergence

The following diagram illustrates how the linker geometry dictates the spatial orientation of the distal "Tail" group.

Pharmacophore cluster_Amide Amide Path (Planar) cluster_Sulfonamide Sulfonamide Path (Tetrahedral) Head Phenylpiperazine (Head) Amide Amide Linker (sp2 Planar) Head->Amide Alkyl Chain Sulfo Sulfonamide Linker (sp3 Tetrahedral) Head->Sulfo Alkyl Chain Tail_A Tail Vector A (Promiscuous Binding) Amide->Tail_A Linear Projection Tail_B Tail Vector B (Selective Binding) Sulfo->Tail_B Kinked Projection (~90°)

Figure 1: Pharmacophore divergence driven by linker geometry. The planar amide often leads to linear binding modes overlapping between receptor subtypes, while the sulfonamide "kink" forces the tail into unique sub-pockets.

Metabolic Stability & ADME

Amidase Susceptibility

Amide linkers in LCAPs are vulnerable to hydrolysis by liver amidases and carboxylesterases. While the phenylpiperazine ring itself is subject to CYP450 oxidation (aromatic hydroxylation or N-dealkylation), the linker is often the "soft spot" for clearance.

  • Protocol Insight: Replacing a secondary amide with a sulfonamide typically eliminates the hydrolysis pathway. In microsomal stability assays (Mouse/Human Liver Microsomes), sulfonamide analogs often exhibit a 2-5x increase in intrinsic half-life (

    
    )  compared to their carboxamide isosteres [2].
    
  • Trade-off: The increased lipophilicity (LogP) of sulfonamides can sometimes lead to higher non-specific binding or faster CYP-mediated oxidation of the aliphatic chain, so total clearance must be monitored.

Experimental Protocols

Synthesis of Amide vs. Sulfonamide Analogs

To ensure a valid comparison, synthesize both analogs from a common intermediate: the amino-alkyl-phenylpiperazine .

Common Intermediate Preparation
  • N-Alkylation: React 1-phenylpiperazine with N-(bromoalkyl)phthalimide in acetonitrile (

    
    , reflux).
    
  • Deprotection: Treat with hydrazine hydrate in ethanol to yield the free primary amine:

    
    .
    
Method A: Amide Coupling (The Planar Linker)
  • Reagents: Carboxylic Acid (

    
    ), HATU or EDC/HOBt, DIPEA, DCM/DMF.
    
  • Protocol:

    • Dissolve

      
       eq of Carboxylic Acid in dry DCM.
      
    • Add

      
       eq HATU and 
      
      
      
      eq DIPEA. Stir for 15 min to activate.
    • Add

      
       eq of the amine intermediate (
      
      
      
      ).
    • Stir at RT for 4-12 h. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Wash with sat.

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Flash chromatography (Silica, DCM

      
       5% MeOH/DCM).
      
Method B: Sulfonylation (The Tetrahedral Linker)
  • Reagents: Sulfonyl Chloride (

    
    ), Triethylamine (TEA) or Pyridine, DCM.
    
  • Protocol:

    • Dissolve

      
       eq of the amine intermediate in dry DCM. Cool to 
      
      
      
      .
    • Add

      
       eq of TEA (excess base is crucial to scavenge HCl).
      
    • Dropwise add

      
       eq of Sulfonyl Chloride dissolved in DCM.
      
    • Warm to RT and stir for 2-4 h. (Sulfonylation is typically faster than amide coupling).

    • Critical Workup Step: Wash with 0.5N HCl (to remove unreacted amine/pyridine) followed by sat.

      
      . Note: Sulfonamides are stable to dilute acid washes, unlike some amides which might hydrolyze if left too long.
      
    • Purification: Recrystallization from EtOH is often possible due to higher crystallinity; otherwise, flash chromatography [3].

Synthetic Decision Tree

Synthesis Start Phenylpiperazine Scaffold Inter Intermediate: Amino-alkyl-piperazine Start->Inter Alkylation & Deprotection Decision Target Properties? Inter->Decision AmidePath Path A: Amide (R-COOH + HATU) Decision->AmidePath Mimic Natural Ligand (Peptidomimetic) SulfoPath Path B: Sulfonamide (R-SO2Cl + TEA) Decision->SulfoPath Improve Selectivity/ Metabolic Stability ResultA Amide Analog - Planar Geometry - H-bond Acceptor/Donor - Moderate Stability AmidePath->ResultA ResultB Sulfonamide Analog - Tetrahedral Geometry - High Metabolic Stability - Altered Vector SulfoPath->ResultB

Figure 2: Synthetic workflow for generating matched molecular pairs of amide and sulfonamide linkers.

References

  • Leopoldo, M., et al. (2017). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors.[1][2] Archiv der Pharmazie, 350(12).

  • Benchchem. (2025). A Comparative Guide to Assessing the Metabolic Stability of Sulfonyl Hydrazide-Containing Drug Candidates. Benchchem Technical Guides.

  • Bhatt, A., et al. (2016).[3] Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal Chemistry (Los Angeles), 6: 257-263.[3][4]

  • Kumar, V., et al. (2014).[5] Design, Synthesis, and SAR Studies of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Dopamine D3 vs D2 Selectivity. Journal of Medicinal Chemistry, 57(19).

Sources

Statistical analysis of IC50 values for benzoylpiperazine series

Author: BenchChem Technical Support Team. Date: March 2026

Statistical Analysis of IC50 Values for Benzoylpiperazine Series: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently observe that raw IC50 (Half-Maximal Inhibitory Concentration) values are heavily scrutinized but often poorly validated. The benzoylpiperazine scaffold is a highly privileged chemotype in medicinal chemistry, demonstrating potent activity across diverse therapeutic targets, including Acetylcholinesterase (AChE) for Alzheimer's disease[1], Glycine Transporter 1 (GlyT1) for schizophrenia[2], and tyrosinase for hyperpigmentation.

This guide objectively compares the inhibitory performance of leading benzoylpiperazine derivatives against standard-of-care alternatives. More importantly, it establishes the self-validating experimental workflows and rigorous statistical frameworks required to prove that a shift in an IC50 value is a genuine pharmacological improvement rather than an assay artifact.

Comparative IC50 Performance Analysis

To establish a baseline for performance, we must compare the functional activity of novel benzoylpiperazine derivatives against established clinical or chemical standards. The table below synthesizes quantitative data from recent structural and functional assays.

Table 1: IC50 Comparison of Benzoylpiperazine Derivatives vs. Standard Alternatives

Target / IndicationLead DerivativeIC50 ValueStandard AlternativeStandard IC50Efficacy Conclusion
AChE (Alzheimer's)Compound 40 (Thiazole-substituted)0.8023 µMDonepezil~0.410 µMDerivative shows high potency, though Donepezil retains a slight edge in absolute affinity[1].
GlyT1 (Schizophrenia)Bitopertin Precursor (Hit 1 Enantiomer)30 nMCmpd1 (Benzoylisoindoline)26.4 nMBoth series exhibit exceptional nanomolar potency; benzoylpiperazine provides high chemical tractability[2][3].
Tyrosinase (Hyperpigmentation)Compound 3o (Kojic acid hybrid)0.21 mMKojic Acid>0.21 mMThe para-bromo substituted hybrid significantly outperforms the standard Kojic acid control.

Self-Validating Experimental Workflows

An IC50 value is only as trustworthy as the assay that generates it. To ensure scientific integrity, the following protocols incorporate built-in causality checks and self-validation steps.

Protocol A: AChE Inhibition Assay (Modified Ellman’s Method)

This kinetic assay measures the hydrolysis of acetylthiocholine.

  • Step 1: Reagent Preparation. Prepare 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) fresh in 0.1 M phosphate buffer (pH 8.0). Causality: DTNB is highly sensitive to light and oxidation; fresh preparation prevents high background absorbance that skews the lower asymptote of your dose-response curve.

  • Step 2: Enzyme-Inhibitor Pre-incubation. Incubate AChE (0.03 U/mL) with varying concentrations of the benzoylpiperazine derivative (e.g., Compound 40) for 10 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Step 3: Kinetic Measurement. Add acetylthiocholine iodide (15 mM) and immediately measure absorbance at 412 nm every 30 seconds for 5 minutes. Causality: Measuring the initial velocity (

    
    ) rather than an endpoint ensures that substrate depletion does not artificially inflate the apparent IC50.
    
  • Self-Validation (Z'-factor): Include a positive control (Donepezil) and a negative vehicle control (1% DMSO). Calculate the Z'-factor. An assay is only deemed valid for IC50 extraction if

    
    .
    
Protocol B: GlyT1 Reuptake Inhibition Assay

This radiometric assay evaluates the block of neurotransmitter reuptake.

  • Step 1: Cell Preparation. Seed Flp-in™-CHO cells expressing human GlyT1 in 96-well plates.

  • Step 2: Radioligand Uptake. Treat cells with a 9-point titration of the benzoylpiperazine inhibitor, followed by the addition of[

    
    H]glycine. Causality: Radiometric tracking is utilized because it provides the extreme sensitivity required to detect variations in the low nanomolar range (e.g., differentiating 26.4 nM from 30 nM)[2][3].
    
  • Self-Validation: Measure baseline uptake using non-transfected CHO cells. This isolates the specific GlyT1-mediated uptake from non-specific membrane diffusion.

G Start Compound Library (Benzoylpiperazine Series) Screen Primary Screening (Single Concentration) Start->Screen Dose Dose-Response Titration (9-point) Screen->Dose >50% Inhibition Assay Functional Assay (Ellman's / Reuptake) Dose->Assay Stat 4-PL Non-linear Regression Assay->Stat Valid Self-Validation (Z'-factor > 0.5) Stat->Valid

Workflow for IC50 determination and statistical validation of benzoylpiperazines.

Statistical Analysis of IC50 Data

Deriving the IC50 is a mathematical exercise that requires strict adherence to non-linear regression models. Linear interpolation between two data points is unacceptable in modern drug development.

Data Normalization

Raw assay signals (e.g., Absorbance or CPM) must be normalized to percentage inhibition to account for plate-to-plate variation:



The 4-Parameter Logistic (4-PL) Model

The normalized data is plotted against the


 of the inhibitor concentration. We fit this to a 4-PL equation:


Mechanistic Insights from the Curve:

  • Top and Bottom Asymptotes: Ensure the curve plateaus at both ends. If the top asymptote does not reach near 100%, the derivative may be a partial inhibitor.

  • Hill Slope (

    
    ):  This is a critical diagnostic metric. A standard competitive inhibitor (like Donepezil) will have a Hill slope near 1.0. If a novel benzoylpiperazine derivative exhibits a Hill slope significantly steeper than 1.5, it strongly suggests non-specific aggregation, assay interference, or positive cooperativity, warranting immediate orthogonal validation.
    
Comparative Statistical Testing

To objectively claim that a new benzoylpiperazine derivative is "superior" or "equivalent" to a standard alternative, we use the Extra sum-of-squares F test .

  • Fit the dose-response curves of both the derivative and the standard independently (unshared IC50).

  • Fit the data again, forcing both datasets to share a single global IC50.

  • The F-test evaluates if the unshared model significantly reduces the variance compared to the shared model. A resulting p-value < 0.05 statistically confirms that the IC50 values are distinct.

Pathway Synapse Synaptic Cleft (High Glycine) GlyT1 GlyT1 Transporter (Inward-Open State) Synapse->GlyT1 Block Conformational Arrest (Reuptake Blocked) GlyT1->Block Inhibitor Benzoylpiperazine Inhibitor Inhibitor->GlyT1 Binds TM1/TM6 Signal Prolonged NMDA Receptor Activation Block->Signal

Mechanism of GlyT1 inhibition by benzoylpiperazine derivatives.

Conclusion

The benzoylpiperazine series offers highly tunable pharmacophores capable of achieving nanomolar IC50 values across multiple CNS and systemic targets. However, comparing these derivatives against standard alternatives requires more than just reading a single concentration point. By employing rigorous pre-incubation protocols, Z'-factor validation, and 4-PL non-linear regression, researchers can confidently differentiate true lead compounds from assay artifacts.

References

1.[1] Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research (via NIH). Available at: 2.[2] Glycine Transporter Type I (GlyT1) Inhibitor, Bitopertin: A Journey from Lab to Patient. CHIMIA. Available at: 3.[3] Structural insights into glycine reuptake inhibition. bioRxiv. Available at: 4. Study on the synthesis and biological activity of kojic acid–piperazine derivatives. RSC Publishing. Available at:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.